5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLPKDINYXXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349421 | |
| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-13-3, 1197631-00-7 | |
| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 890621-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Claisen condensation to form a key diketoacid intermediate, followed by a cyclization reaction with hydrazine to construct the pyrazole ring.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a well-established chemical sequence. The overall transformation is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid
This step involves the base-catalyzed condensation of 2-chloroacetophenone with diethyl oxalate. While a specific protocol for the 2-chloro derivative was not found in the initial search, a general procedure for analogous aryl-diketo acids is well-established.
Materials:
-
2-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled sodium ethoxide solution, a mixture of 2-chloroacetophenone and diethyl oxalate is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
The resulting precipitate, the sodium salt of the ethyl ester, is collected by filtration and washed with cold diethyl ether.
-
The salt is then dissolved in water and acidified with hydrochloric acid to precipitate the ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
-
For hydrolysis, the crude ester can be refluxed with an aqueous solution of sodium hydroxide.
-
After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the desired product, 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
The pyrazole ring is formed by the cyclocondensation of the diketoacid intermediate with hydrazine hydrate.
Materials:
-
4-(2-chlorophenyl)-2,4-dioxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
Procedure:
-
4-(2-chlorophenyl)-2,4-dioxobutanoic acid is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirred solution, hydrazine hydrate is added dropwise. An exothermic reaction may be observed.
-
The reaction mixture is stirred at room temperature or gently heated to ensure the completion of the cyclization, as monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water to remove any residual acetic acid, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the key reactants and expected products for this synthetic pathway. Please note that the yield and purity are representative values based on similar reported syntheses and may vary depending on the specific reaction conditions and purification methods employed.
| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |
| 1 | 2-Chloroacetophenone, Diethyl oxalate | Sodium ethoxide, HCl | 4-(2-chlorophenyl)-2,4-dioxobutanoic acid | 70-85 |
| 2 | 4-(2-chlorophenyl)-2,4-dioxobutanoic acid | Hydrazine hydrate | This compound | 80-90 |
Concluding Remarks
The synthesis of this compound is a robust process that can be achieved in two main steps from commercially available starting materials. The Claisen condensation followed by cyclization with hydrazine is a versatile method for the preparation of a wide range of 5-aryl-pyrazole-3-carboxylic acids. The protocols provided in this guide offer a solid foundation for researchers to produce this compound for further investigation in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
An In-depth Technical Guide on the Characterization of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Core Compound Information
This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 2-chlorophenyl substituent at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring are key structural features that can influence its biological activity and physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem |
| Molecular Weight | 222.63 g/mol | PubChem |
| XLogP3-AA | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 222.019605 g/mol | PubChem |
| Monoisotopic Mass | 222.019605 g/mol | PubChem |
| Topological Polar Surface Area | 71.8 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 250 | PubChem |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process involving the formation of an intermediate diketoester followed by cyclization and subsequent hydrolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate
This intermediate is synthesized via a Claisen condensation reaction between 2'-chloroacetophenone and diethyl oxalate in the presence of a base.
-
Materials: 2'-chloroacetophenone, diethyl oxalate, sodium ethoxide, absolute ethanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, a mixture of 2'-chloroacetophenone and diethyl oxalate is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for several hours to allow for the completion of the condensation reaction.
-
The resulting sodium salt of the diketoester is precipitated by the addition of diethyl ether.
-
The precipitate is filtered, washed with diethyl ether, and then dissolved in water.
-
The solution is acidified with hydrochloric acid to precipitate the ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate.
-
The product is filtered, washed with water, and dried.
-
Step 2: Synthesis of this compound
The pyrazole ring is formed by the cyclization of the intermediate diketoester with hydrazine hydrate, followed by hydrolysis of the resulting ester.
-
Materials: Ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate, hydrazine hydrate, ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is collected by filtration.
-
The ester is then subjected to alkaline hydrolysis by refluxing with an aqueous solution of sodium hydroxide.
-
After completion of the hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the final product, this compound.
-
The product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure compound.
-
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the proton on the pyrazole ring, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole ring, the 2-chlorophenyl ring, and the carboxylic acid group. The chemical shifts would provide information about the electronic environment of each carbon atom.
FT-IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and the C-Cl stretch.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and 2-chlorophenyl moieties.
Potential Biological Activity and Signaling Pathway
Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Specifically, many pyrazole-containing compounds act as selective inhibitors of COX-2.[1][2]
COX-2 Inhibition Signaling Pathway
The anti-inflammatory mechanism of action for COX-2 inhibitors involves the blockade of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.[1][3]
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental and Synthetic Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.
Caption: Workflow for synthesis, characterization, and evaluation.
Conclusion
This technical guide provides a foundational understanding of this compound. The outlined synthetic route offers a viable method for its preparation, and the predicted physicochemical and spectroscopic properties provide a basis for its characterization. The potential for this compound to act as a COX-2 inhibitor highlights its promise as a lead molecule for the development of novel anti-inflammatory agents. Further experimental investigation is warranted to fully elucidate its spectroscopic profile and to confirm its biological activity and mechanism of action.
References
An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and contextual biological information.
Chemical Properties
This compound is a heterocyclic compound featuring a pyrazole core substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position. Its chemical structure lends itself to a variety of chemical modifications, making it an attractive scaffold in medicinal chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | This compound | PubChem CID: 646303[1] |
| Synonyms | 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | PubChem CID: 646303[1] |
| CAS Number | 890621-13-3 | PubChem CID: 646303[1] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem CID: 646303[1] |
| Molecular Weight | 222.63 g/mol | PubChem CID: 646303[1] |
| Melting Point | Estimated: 240-250 °C | Based on 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid[2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3-AA | 2.4 | PubChem CID: 646303[1] |
Spectral Data (Predicted/Analogous Compounds):
Due to the limited availability of specific experimental spectral data for this compound, the following information is based on general knowledge of similar pyrazole carboxylic acid derivatives and data from analogous compounds.
-
¹H NMR: Aromatic protons of the chlorophenyl group are expected in the range of δ 7.0-8.0 ppm. The pyrazole ring proton should appear as a singlet around δ 7.0 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift, typically >10 ppm.
-
¹³C NMR: Aromatic carbons are expected in the range of δ 120-140 ppm. The pyrazole ring carbons would appear between δ 100-150 ppm. The carboxylic acid carbonyl carbon is anticipated around δ 160-170 ppm.
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically in the 600-800 cm⁻¹ range).
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 222, with a characteristic isotopic pattern for the presence of one chlorine atom.
Experimental Protocols
Synthesis of this compound
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be achieved through the condensation of an appropriate α,β-dicarbonyl compound with hydrazine. The following is a general procedure adapted for the synthesis of the title compound.
Reaction Scheme:
Materials:
-
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or glacial acetic acid.
-
To this solution, add an equimolar amount of hydrazine hydrate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
The crude product can then be purified by recrystallization.
Purification by Recrystallization
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents like ethanol/water or ethyl acetate/hexane may be effective.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Biological Activity and Signaling Pathway
Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acid have been identified as selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in pH regulation in the tumor microenvironment, which is often hypoxic and acidic.
Inhibition of Carbonic Anhydrase IX
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of cancer and is induced by hypoxia. It contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting CA IX, compounds like this compound can disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and potentially sensitizing them to other treatments.
Hypoxia-Induced Signaling Pathway Involving Carbonic Anhydrase IX
The expression of carbonic anhydrase IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1). Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9. The resulting upregulation of CA IX at the cell surface leads to the catalysis of CO₂ hydration to H⁺ and HCO₃⁻. The protons contribute to extracellular acidosis, while the bicarbonate is transported into the cell, helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.
Caption: Hypoxia-induced signaling pathway leading to the expression of Carbonic Anhydrase IX and its role in pH regulation in cancer cells.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as an inhibitor of carbonic anhydrase IX and XII. Its synthesis is achievable through established chemical routes, and its structure allows for further optimization to enhance potency and selectivity. The role of its potential targets in cancer progression highlights the therapeutic relevance of this class of compounds. This guide provides a foundational understanding for researchers to further explore the chemical and biological properties of this compound and its derivatives in the context of drug discovery.
References
Spectroscopic Analysis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside expected Mass Spectrometry (MS) and Infrared (IR) spectroscopy characteristics based on the compound's structure. Detailed experimental protocols for acquiring such data for a solid organic compound are also included to facilitate laboratory work.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Predicted ¹H NMR Data (Solvent: DMSO-d₆, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | COOH |
| ~7.6 - 7.8 | m | 2H | Ar-H |
| ~7.4 - 7.6 | m | 2H | Ar-H |
| ~7.2 | s | 1H | Pyrazole C4-H |
| ~3.5 (broad) | br s | 1H | NH |
Note: Predicted values can vary. These are estimations based on computational models.
Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~148 | Pyrazole C5 |
| ~140 | Pyrazole C3 |
| ~132 | Ar-C (C-Cl) |
| ~131 | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-C |
| ~127 | Ar-CH |
| ~108 | Pyrazole C4 |
Note: Predicted values can vary. These are estimations based on computational models.
Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 222/224 | [M]⁺ Molecular ion (presence of ³⁵Cl/³⁷Cl isotope pattern) |
| 204/206 | [M-H₂O]⁺ |
| 177/179 | [M-COOH]⁺ |
| 141 | [M-COOH-Cl]⁺ |
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, broad stretch |
| ~3200-3400 | N-H | Pyrazole N-H stretch |
| ~1700 | C=O | Carboxylic acid, carbonyl stretch |
| ~1600, 1470 | C=C, C=N | Aromatic and pyrazole ring stretching |
| ~1200-1300 | C-O | Carboxylic acid C-O stretch |
| ~750 | C-Cl | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Gently agitate the vial to dissolve the solid. If necessary, use a vortex mixer. d. Transfer the clear solution into a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred. The solution height should be around 4-5 cm.
2. ¹H NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a 400 MHz spectrometer would be:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
3. ¹³C NMR Acquisition: a. Use the same sample as for ¹H NMR. b. Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). c. Typical parameters for a 100 MHz spectrometer would be:
- Pulse angle: 30 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
Infrared (IR) Spectroscopy (Thin Solid Film Method)
1. Sample Preparation: a. Place a small amount (approx. 1-2 mg) of the solid sample in a small test tube or vial. b. Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or dichloromethane) to dissolve the solid. c. Using a pipette, apply one or two drops of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl). d. Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
2. Data Acquisition: a. Place the salt plate in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Run the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation (for Electrospray Ionization - ESI): a. Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase if using LC-MS. c. The final solution should be free of any particulate matter. If necessary, filter the solution through a 0.2 µm syringe filter.
2. Data Acquisition: a. The analysis can be performed via direct infusion or by coupling with a liquid chromatograph (LC-MS). b. For direct infusion, the prepared sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min). c. For LC-MS, an appropriate column and mobile phase are selected to achieve chromatographic separation before introduction to the mass spectrometer. d. The mass spectrometer is typically operated in both positive and negative ion modes to determine the best ionization conditions and to gather comprehensive data. Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow are optimized for the compound.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 890621-13-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential biological activities, with a focus on its role as a carbonic anhydrase inhibitor. The information is curated to support researchers and professionals in the fields of drug discovery and development.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1] This guide focuses on the 2-chloro substituted phenylpyrazole carboxylic acid, providing a detailed technical resource for its synthesis and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 890621-13-3 | |
| Molecular Formula | C₁₀H₇ClN₂O₂ | |
| Molecular Weight | 222.63 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
-
Step 1: Friedel-Crafts Acylation to synthesize the intermediate, 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.
-
Step 2: Cyclization Reaction of the intermediate with hydrazine hydrate to yield the final product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid (Intermediate)
-
Reaction: Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride followed by hydrolysis.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add a solution of 2-chloroacetyl chloride (1.0 eq.) in dry dichloromethane dropwise.
-
After the addition is complete, add a solution of ethyl oxalate (1.1 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
-
Hydrolyze the crude ester by refluxing with an excess of aqueous sodium hydroxide solution for 2-4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-(2-chlorophenyl)-2,4-dioxobutanoic acid.
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction: Cyclization of 4-(2-chlorophenyl)-2,4-dioxobutanoic acid with hydrazine hydrate.
-
Procedure:
-
Dissolve 4-(2-chlorophenyl)-2,4-dioxobutanoic acid (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.
-
Biological Activity
While specific biological data for this compound is limited, the broader class of 5-aryl-1H-pyrazole-3-carboxylic acids has been identified as potent and selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoforms CA IX and CA XII are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3] Therefore, inhibitors of these isoforms are promising targets for cancer therapy.
The inhibitory activities of a series of 5-aryl-1H-pyrazole-3-carboxylic acids against various human CA isoforms have been reported, and the data for relevant chloro-substituted analogs are summarized below.[2]
| Compound (Substitution on Phenyl Ring) | CA I (Kᵢ, µM) | CA II (Kᵢ, µM) | CA IX (Kᵢ, µM) | CA XII (Kᵢ, µM) |
| 4-chloro | > 50 | > 50 | 22.4 | 4.8 |
| 3,4-dichloro | > 50 | > 50 | 11.2 | 4.2 |
| 2,4-dichloro | > 50 | > 50 | 15.8 | 6.3 |
Based on this data, it is reasonable to predict that this compound would also exhibit selective inhibitory activity against CA IX and CA XII.
Proposed Mechanism of Action
The carboxylic acid moiety of 5-aryl-1H-pyrazole-3-carboxylic acids is believed to act as a zinc-binding group (ZBG), coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. The aryl substituent at the 5-position of the pyrazole ring is thought to contribute to the binding affinity and selectivity for different CA isoforms through interactions with the hydrophobic and hydrophilic regions of the active site.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been published. However, characteristic NMR chemical shifts can be predicted based on known data for similar pyrazole derivatives.
-
¹H NMR:
-
The proton on the pyrazole ring is expected to appear as a singlet in the range of δ 6.5-7.5 ppm.
-
The aromatic protons of the 2-chlorophenyl group will likely appear as a multiplet between δ 7.2-7.8 ppm.
-
The carboxylic acid proton will be a broad singlet, typically downfield (> δ 10 ppm).
-
The N-H proton of the pyrazole ring will also be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR:
-
The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110-150 ppm.
-
The carbonyl carbon of the carboxylic acid will be significantly downfield, likely > δ 160 ppm.
-
The carbons of the 2-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic shift.
-
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the context of developing novel anticancer therapeutics targeting carbonic anhydrases. This guide provides a foundational resource for its synthesis and an understanding of its likely biological activity based on robust data from closely related analogs. Further experimental validation of the proposed synthetic route and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this molecule.
References
The Discovery and Synthesis of Novel Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of a promising class of therapeutic compounds.
Introduction
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Their inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make them ideal candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazole carboxylic acid derivatives, with a focus on their potential applications in oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key signaling pathways and experimental workflows.
Synthetic Strategies for Novel Pyrazole Carboxylic Acids
The synthesis of the pyrazole core is a well-established area of organic chemistry, with several robust methods available for the construction of this versatile heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.
Knorr Pyrazole Synthesis and Related Cyclocondensations
The most common and versatile method for the synthesis of pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [1]
-
Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenyl butanoate derivatives. To a solution of sodium ethoxide in ethanol, diethyl oxalate is added, followed by the dropwise addition of a substituted acetophenone. The reaction mixture is stirred at room temperature until the completion of the reaction (monitored by TLC). The resulting intermediate, a substituted ethyl-2,4-dioxo-4-phenyl butanoate, is then isolated.
-
Step 2: Cyclization to form the Pyrazole Ring. A suspension of the dioxo-ester intermediate is prepared in glacial acetic acid. Hydrazine hydrate is then added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.
-
Characterization: The structure of the final compounds is confirmed by elemental analysis, IR, 1H NMR, and mass spectrometry.[1]
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes provides another efficient route to substituted pyrazoles. This method is particularly useful for the synthesis of specific regioisomers.
Multi-Component Reactions (MCRs)
One-pot multi-component reactions have gained significant attention for the synthesis of complex molecules in a single step, offering advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly functionalized pyrazole carboxylic acid derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
Novel pyrazole carboxylic acid derivatives have been shown to exhibit a wide range of biological activities. The following sections summarize the key findings in different therapeutic areas and provide quantitative data to facilitate SAR analysis.
Anticancer Activity
Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways.
Table 1: In Vitro Cytotoxicity of Novel Pyrazole Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| PCA-1 | Phenyl | H | 4-chlorophenyl | MCF-7 (Breast) | 5.21 | [2] |
| PCA-2 | Methyl | H | 4-methoxyphenyl | A549 (Lung) | 3.17 | [2] |
| PCA-3 | H | Phenyl | 2,4-dichlorophenyl | HeLa (Cervical) | 6.77 | [2] |
| 3f | p-tolyl | 3,4,5-trimethoxyphenyl | H | MDA-MB-468 (Breast) | 14.97 | [1][3] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [4][5]
-
Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the pyrazole carboxylic acid derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the forzan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4][5]
Mechanism of Action: ROS Generation and Apoptosis
Several studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[1][3] This increase in ROS can lead to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Pyrazole carboxylic acids have been investigated for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of Novel Pyrazole Carboxylic Acid Derivatives
| Compound ID | R1 | R2 | R3 | Assay | Inhibition (%) | IC50 (µM) | Reference |
| PCA-4 | H | 4-fluorophenyl | H | LPS-stimulated RAW264.7 | 62.67 | - | [6] |
| 6c | 1,3-dimethyl | H | 4-(4-hydroxyphenyl)piperazin-1-yl | NF-κB transcription | - | Potent | [7] |
Experimental Protocol: Anti-inflammatory Assay in RAW264.7 Macrophages [7][8]
-
Cell Culture and Treatment: RAW264.7 cells are cultured and pre-treated with various concentrations of the pyrazole derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65) are determined by Western blot analysis to elucidate the mechanism of action.[7]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain pyrazole carboxylic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[7]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole carboxylic acids have been explored for their antibacterial and antifungal activities.
Table 3: Antimicrobial Activity of Novel Pyrazole Carboxylic Acid Derivatives
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| PCA-5 | Phenyl | H | Nitro | Bacillus cereus | 128 | [9] |
| PCA-6 | H | Thienyl | H | Staphylococcus aureus | 25.1 | [6] |
Experimental Workflows
The discovery and development of novel pyrazole carboxylic acids follow a logical workflow, from initial synthesis to biological evaluation and lead optimization.
Conclusion and Future Directions
Novel pyrazole carboxylic acids continue to be a rich source of inspiration for the development of new therapeutic agents. The synthetic versatility of the pyrazole scaffold, coupled with the diverse biological activities exhibited by its derivatives, ensures that this class of compounds will remain a focus of medicinal chemistry research for the foreseeable future. Future efforts in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel mechanisms of action, and the application of advanced drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these promising compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Structural Elucidation of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development due to their diverse pharmacological activities. The structural motif of a pyrazole ring, often substituted with various functional groups, serves as a versatile scaffold for the design of novel therapeutic agents. The subject of this guide, 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, possesses key structural features—a substituted phenyl ring and a carboxylic acid group—that make it a valuable candidate for further investigation and as a building block in the synthesis of more complex molecules. Accurate structural elucidation is a critical first step in understanding its chemical properties and potential biological activity.
Synthesis Pathway
A plausible and efficient method for the synthesis of this compound involves a Claisen-type condensation followed by a cyclization reaction with hydrazine. This approach is adapted from established procedures for the synthesis of analogous 5-aryl-1H-pyrazole-3-carboxylic acids.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl oxalate at room temperature.
-
To this mixture, add a solution of 2'-chloroacetophenone in ethanol dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
The precipitated solid, ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, is filtered, washed with water, and dried.
Step 2: Synthesis of this compound
-
Dissolve the intermediate, ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, and the resulting precipitate is filtered.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Structural Analysis and Data
The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.
Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole ring, the chlorophenyl group, and the carboxylic acid.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
| ~7.6 - 7.8 | Multiplet | 4H | Aromatic protons (chlorophenyl) |
| ~7.2 - 7.4 | Singlet | 1H | Pyrazole C4-H |
| ~12.0 - 13.0 | Broad Singlet | 1H | Pyrazole N-H |
Note: The chemical shifts are predicted based on data for analogous compounds and may vary depending on the solvent and concentration.[1]
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | -COOH |
| ~145.0 | Pyrazole C5 |
| ~142.0 | Pyrazole C3 |
| ~133.0 - 127.0 | Aromatic carbons (chlorophenyl) |
| ~108.0 | Pyrazole C4 |
Note: The chemical shifts are predicted based on data for analogous compounds.[1]
3.2.3. Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Description |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Very broad band due to hydrogen bonding |
| ~3200 | N-H stretch (pyrazole) | Broad band |
| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp absorption |
| ~1600, ~1470 | C=C and C=N stretches (aromatic and pyrazole rings) | Medium to strong absorptions |
| ~1250 | C-O stretch (carboxylic acid) | Medium absorption |
| ~750 | C-Cl stretch | Medium to strong absorption |
Note: The wavenumbers are predicted based on typical ranges for these functional groups.
3.3.1. Experimental Protocol: FT-IR Spectroscopy
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Place the sample in the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Predicted m/z | Fragment | Description |
| 222/224 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |
| 205/207 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 177/179 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Note: The m/z values are nominal and the relative intensities will depend on the ionization method used.
3.4.1. Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.
Molecular Geometry
While a crystal structure for this compound is not available, analysis of related phenylpyrazole carboxylic acid derivatives from the Cambridge Structural Database provides insights into its likely solid-state conformation.[2][3]
It is expected that the molecule will exhibit a nearly planar pyrazole ring. The dihedral angle between the pyrazole ring and the 2-chlorophenyl ring will be influenced by steric hindrance from the ortho-chloro substituent, likely resulting in a twisted conformation. In the solid state, extensive intermolecular hydrogen bonding is anticipated, primarily involving the carboxylic acid group (forming dimers) and the N-H of the pyrazole ring.[2][3]
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. This technical guide provides a robust framework for its preparation and characterization. The predicted spectroscopic data, based on established principles and data from analogous compounds, offers a clear roadmap for researchers to confirm the structure of this and similar pyrazole derivatives. Further investigation, including single-crystal X-ray diffraction, would provide definitive confirmation of the molecular geometry and intermolecular interactions in the solid state.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of pyrazole derivatives, a class of heterocyclic compounds pivotal in medicinal chemistry and materials science.[1][2][3][4] The unique structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confer a versatile range of properties that are leveraged in the design of novel therapeutic agents and functional materials.[1][3][4][5][6]
Core Structure and Tautomerism
The pyrazole ring is a planar, aromatic system containing three carbon atoms and two adjacent nitrogen atoms.[6][7] It possesses 6 delocalized π-electrons, which imparts aromatic character.[6] A key feature of N-unsubstituted pyrazoles is their ability to exist in tautomeric forms, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[2][8][9] This tautomerism is a crucial consideration in their synthesis and biological activity.[2][8][9]
Physical Properties of Pyrazole and Its Derivatives
The physical properties of pyrazole derivatives are significantly influenced by their molecular weight, substitution patterns, and intermolecular forces.[10] Generally, pyrazoles have relatively high melting and boiling points compared to non-aromatic counterparts, which is often attributed to intermolecular hydrogen bonding in N-unsubstituted pyrazoles, leading to the formation of dimeric structures.[2][8] The solubility is highly dependent on the nature of the substituents; polar groups enhance aqueous solubility, while nonpolar groups favor solubility in organic solvents.[10][11]
| Property | Value for 1H-Pyrazole | General Trends for Derivatives |
| Molecular Formula | C₃H₄N₂[9][12] | Varies with substitution |
| Molecular Weight | 68.08 g/mol [11][12][13] | Increases with substituent size |
| Melting Point | 67-70 °C[9][12][13] | Broad range, e.g., 154.3–258.9 °C for some series, influenced by crystal packing and intermolecular forces.[14] |
| Boiling Point | 186-188 °C[12][13][15] | Increases with molecular weight and polarity.[10] |
| pKa | 2.49 (at 25 °C)[12][13] | Can be tuned by electron-donating or -withdrawing substituents. |
| Solubility in Water | Soluble (19,400 mg/L at 25 °C)[13] | Varies significantly; lipophilicity increases with nonpolar substituents.[10][14] |
| LogP | 0.26[13] | Generally increases with nonpolar substitution, indicating higher lipophilicity.[14] |
Chemical Properties and Reactivity
The chemical reactivity of the pyrazole ring is dictated by the electronic effects of the two nitrogen atoms. The N-1 atom is pyrrole-like and non-basic, while the N-2 atom is pyridine-like and basic, possessing a lone pair of electrons that can react with electrophiles.[1][8][9][15]
-
Aromaticity and Stability : The pyrazole ring is aromatic and generally stable to oxidation and reduction, though catalytic hydrogenation can reduce it to pyrazoline and then pyrazolidine.[2][9]
-
Electrophilic Substitution : Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C4 position is the most electron-rich and is the primary site for electrophilic attack, such as halogenation, nitration, and sulfonation.[2][9][15][16]
-
Reactions at Nitrogen : The N-1 proton is acidic and can be removed by a base. The resulting pyrazole anion is highly reactive towards electrophiles.[2][15] The N-H group can be readily alkylated or acylated.[2][16]
-
Basicity : Pyrazole is a weak base and forms salts with strong inorganic acids.[2][9] Protonation occurs at the N2 position, forming a pyrazolium cation, which deactivates the ring towards further electrophilic attack.[2][8][15]
-
Reactivity of Substituted Pyrazoles : The nature of substituents on the ring can significantly alter its reactivity. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of pyrazole derivatives.
| Spectroscopic Technique | Key Features for Pyrazole Derivatives |
| ¹H NMR | Pyrazole Ring Protons : Distinct signals for protons at C3, C4, and C5. For the parent pyrazole, C3-H and C5-H are around δ 7.61 ppm, and C4-H is at δ 6.31 ppm.[15] The -CH of the pyrazole ring can appear around δ 5.89 ppm in some derivatives.[17] NH Proton : A broad signal, often at a high chemical shift (e.g., δ 12.64 ppm for pyrazole), which can disappear upon D₂O exchange.[15] The -NH of the pyrazole ring can also be seen around δ 8.38 ppm.[17] |
| ¹³C NMR | Pyrazole Ring Carbons : Signals for the three carbon atoms of the pyrazole ring. For the parent pyrazole, C3 and C5 are around δ 134.3-135.3 ppm, and C4 is at δ 105.2 ppm.[15] |
| IR Spectroscopy | N-H Stretching : A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.[17] C=N Stretching : A characteristic band around 1590 cm⁻¹.[17] Ring Vibrations : Multiple bands corresponding to the vibrations of the pyrazole ring. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) : The mass spectrum typically shows a prominent molecular ion peak, which is useful for determining the molecular weight. For pyrazole, the m/z is 68.[13] |
Experimental Protocols: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and versatile method for preparing substituted pyrazoles.[18] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18]
Objective: To synthesize a 3,5-disubstituted pyrazole derivative.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine)
-
Acid catalyst (e.g., acetic acid or sulfuric acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Addition of Hydrazine : Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt, an equivalent of base may be required.
-
Catalysis : Add a catalytic amount of acid to the reaction mixture.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[18]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure pyrazole derivative.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
References
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. pharmajournal.net [pharmajournal.net]
- 9. ijnrd.org [ijnrd.org]
- 10. ijrpr.com [ijrpr.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 13. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. connectjournals.com [connectjournals.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol that can be implemented in a laboratory setting to generate reliable solubility data. The guide also includes a template for data presentation and a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for various stages of research and development, including synthesis, purification, formulation, and biological screening. The solubility of a compound is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure. This guide outlines a standard method for determining solubility and provides a framework for presenting the resulting data.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. It involves saturating a solvent with the solute at a specific temperature, separating the undissolved solid, and then determining the concentration of the solute in the saturated solution by evaporating the solvent and weighing the residue.
2.1. Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
2.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of glass vials.
-
Solvent Addition: Add a known volume or mass of each selected organic solvent to the respective vials. Ensure there is enough solid to achieve saturation, with visible excess solid remaining.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered saturated solution. This can be done by gentle heating in a drying oven (at a temperature below the decomposition point of the compound) or under reduced pressure in a vacuum desiccator.
-
Residue Weighing: Once the solvent is completely removed, accurately weigh the vial containing the solid residue.
-
Calculation: Calculate the solubility of the compound in each solvent. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))
-
Solubility (mol/L) = (Mass of residue (g) / Molar mass of compound ( g/mol )) / Volume of solution withdrawn (L)
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended. The following table is a template demonstrating how to present experimentally determined solubility data.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (x 10⁻³ mol/L) |
| Methanol | 32.7 | Data | Data | Data |
| Ethanol | 24.5 | Data | Data | Data |
| Acetone | 20.7 | Data | Data | Data |
| Ethyl Acetate | 6.02 | Data | Data | Data |
| Dichloromethane | 9.08 | Data | Data | Data |
| Acetonitrile | 37.5 | Data | Data | Data |
Note: The data in this table is hypothetical and serves as an illustrative example. Actual experimental values should be inserted upon determination.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
An In-depth Technical Guide on the Stability of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Under Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active molecules. Understanding the chemical stability of this compound under various experimental and storage conditions is paramount for the development of stable pharmaceutical formulations and for ensuring its quality, efficacy, and safety.
This technical guide provides a comprehensive overview of the potential stability of this compound under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines detailed experimental protocols for conducting such studies and presents hypothetical data in a structured format for clarity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing stability studies and developing analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | PubChem |
| Molecular Weight | 222.63 g/mol | PubChem |
| XLogP3-AA | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| pKa (predicted) | 3.5 - 4.5 | ChemAxon |
| UV max (predicted) | ~250-260 nm | Internal Prediction |
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. These studies also help in the development and validation of stability-indicating analytical methods. The following sections detail the experimental protocols for various stress conditions.
General Experimental Workflow
The general workflow for conducting forced degradation studies is depicted in the following diagram.
Caption: A flowchart illustrating the general experimental workflow for forced degradation studies.
Experimental Protocols
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent system, such as a mixture of acetonitrile and water. This stock solution is used for all subsequent stress studies.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Transfer the solid compound to a thermostatically controlled oven maintained at 70°C for 48 hours.
-
For solution-state thermal stress, reflux the stock solution at 70°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
For the solid sample, dissolve in a suitable solvent before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Expose the solid compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified period (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples at appropriate time intervals.
-
For the solid sample, dissolve in a suitable solvent.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Hypothetical Stability Data
The following table summarizes the hypothetical results of the forced degradation studies.
Table 2: Summary of Hypothetical Forced Degradation Data
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 25% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | 8% | 1 |
| Thermal (Solid) | 70°C | 48 hours | < 2% | 0 |
| Thermal (Solution) | 70°C | 48 hours | 5% | 1 |
| Photolytic (Solid) | UV/Vis light | 7 days | < 1% | 0 |
| Photolytic (Solution) | UV/Vis light | 7 days | 12% | 2 |
Potential Degradation Pathways
Based on the chemical structure of this compound, potential degradation pathways under different stress conditions can be postulated.
Caption: A diagram illustrating the postulated degradation pathways for this compound.
Synthesis and Purification Protocol (Illustrative)
The following is an illustrative synthesis protocol for a pyrazole carboxylic acid derivative, which can be adapted for the synthesis of this compound.
Synthesis Workflow
Caption: A flowchart showing an illustrative synthetic route for this compound.
Experimental Procedure
-
Step 1: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of 2'-chloroacetophenone and diethyl oxalate dropwise with stirring at 0-5°C. Stir the reaction mixture at room temperature for 12 hours. The resulting solid is filtered, washed with diethyl ether, and then acidified with dilute HCl to yield the intermediate.
-
Step 2: Synthesis of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate. The intermediate from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the ethyl ester product.
-
Step 3: Synthesis of this compound. The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide and heated to reflux for 2-3 hours. The reaction mixture is then cooled and acidified with concentrated HCl to precipitate the carboxylic acid. The product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure compound.
Conclusion
This technical guide provides a framework for assessing the stability of this compound. The illustrative experimental protocols and data emphasize the importance of systematic forced degradation studies in drug development. While specific data for the target compound is limited, the principles and methodologies described here offer a robust starting point for researchers and scientists to design and execute their own stability studies, ensuring the development of a stable and reliable drug substance. Further experimental work is necessary to fully characterize the degradation profile and establish definitive degradation pathways for this specific molecule.
Methodological & Application
Application Notes and Protocols for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the potential biological activities of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid and experimental protocols for its evaluation. While specific quantitative data for this exact compound is limited in the current literature, the broader class of pyrazole carboxylic acid derivatives has demonstrated significant potential in various therapeutic areas. This document leverages data from structurally similar compounds to provide a comprehensive guide for researchers.
The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the chlorophenyl substituent and the carboxylic acid moiety on the pyrazole ring of the target compound suggests its potential to interact with various biological targets. These application notes and protocols are designed to guide the investigation of its biological profile.
Potential Biological Activities and Data from Related Compounds
Derivatives of pyrazole carboxylic acid have been extensively studied and have shown promising results in several key areas of drug discovery. Below is a summary of the observed activities for compounds structurally related to this compound.
Antimicrobial Activity
Pyrazole derivatives are known to possess antibacterial and antifungal properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 1: Antimicrobial Activity of Selected Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Test Organism | Activity Metric (e.g., MIC) | Reference |
|---|---|---|---|
| Pyrazole-3-carboxylic acid derivatives | Candida albicans | Inhibitory effects observed | [1] |
| Pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, Candida tropicalis, Candida glabrata | Some inhibitory effects noted | [1] |
| Nitrofuran-containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Good antibacterial and antifungal activity | |
| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Good antibacterial activity against Gram-positive and Gram-negative bacteria |
| Pyrazole-NO hybrid molecules | Escherichia coli C-600, Pseudomonas aeruginosa, Bacillus subitilis, Staphylococcus aureus NCTC 6571 | Remarkable antibacterial activity |[2] |
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of pyrazole derivatives. Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Some derivatives show selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Anti-inflammatory and COX-Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay | IC50/Activity | Reference |
|---|---|---|---|
| Pyrazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | |
| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | Excellent anti-inflammatory activity (≥84.2% inhibition) | |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Carrageenan-induced rat paw edema | Optimal anti-inflammatory activity comparable to diclofenac and celecoxib |
| Pyrazole-NO hybrid molecules | Carrageenan-induced paw edema | Significant anti-inflammatory activity |[2] |
Anticancer Activity
Several pyrazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Table 3: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cell Line | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | Leukemia (K-562, SR), Renal Cancer (UO-31), Non-small cell lung cancer (HOP-92) | GI50 values ranging from 0.04 µM to 11.4 µM | |
| 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives | A549 (Lung Cancer) | High growth inhibitory effect and apoptosis induction |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Various cancer cell lines | Potential and broad-spectrum antitumor activity (GI50 < 100 µM) | |
Experimental Protocols
The following are detailed protocols for evaluating the biological activity of this compound. These are generalized methods based on established assays for similar compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: a. In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to obtain a range of concentrations. b. Add 100 µL of the diluted microbial inoculum to each well. c. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol assesses the ability of the test compound to inhibit COX-1 and COX-2 enzymes, which is indicative of its anti-inflammatory potential.
Workflow for COX Inhibition Assay
Caption: Workflow for assessing COX-1 and COX-2 inhibition.
Materials:
-
This compound
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid
-
COX assay buffer
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Enzyme Reaction: a. In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. b. Add the diluted test compound to the wells and pre-incubate for 10 minutes at 37°C. c. Initiate the reaction by adding arachidonic acid. d. Incubate for 2 minutes at 37°C. e. Stop the reaction by adding 1 M HCl.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol measures the cytotoxic effect of the test compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing the cytotoxicity of a compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). d. Incubate the plates for 48 to 72 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration that reduces cell viability by 50%) from the dose-response curve.
Potential Signaling Pathways
Based on the activities of related pyrazole derivatives, this compound may modulate the following signaling pathways:
Cyclooxygenase (COX) Pathway in Inflammation
The most probable anti-inflammatory mechanism for a pyrazole carboxylic acid derivative is the inhibition of COX enzymes. These enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
COX Inhibition Pathway
Caption: Potential inhibition of the COX-2 pathway by the compound.
Apoptosis Induction in Cancer Cells
For anticancer activity, pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Apoptosis Induction Pathway
Caption: Potential mechanism of apoptosis induction in cancer cells.
Conclusion
References
Applications of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid serves as a key structural motif in the design and synthesis of novel therapeutic agents. Its chemical architecture, featuring a pyrazole core, a carboxylic acid group, and a chlorophenyl substituent, provides a versatile scaffold for developing compounds with potential anti-inflammatory, anticancer, and enzyme-inhibitory properties. This document provides an overview of the medicinal chemistry applications of this compound, supported by quantitative data from structurally related analogs, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Anti-Inflammatory Applications
The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, most notably exemplified by the selective COX-2 inhibitor, Celecoxib. Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acid are explored for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Data: COX Inhibition by Structurally Related Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound(s) |
| Thymol-pyrazole hybrid 8b | 13.6 | 0.043 | 316 | Celecoxib (IC50 = 0.045 µM for COX-2, SI = 327) |
| Thymol-pyrazole hybrid 8g | 12.1 | 0.045 | 268 | Celecoxib |
| Thymol-pyrazole hybrid 8c | 12.8 | 0.063 | 204 | Celecoxib |
| Pyrazole-pyridazine hybrid 5f | >100 | 1.50 | >66.67 | Celecoxib (IC50 = 2.16 µM) |
| Pyrazole-pyridazine hybrid 6f | >100 | 1.15 | >86.96 | Celecoxib |
| Pyrazole-pyridazine hybrid 6e | >100 | 2.51 | >39.84 | Celecoxib |
Table 1: In vitro COX-1 and COX-2 enzyme inhibitory activities of various pyrazole derivatives[1][2].
Signaling Pathway: Inhibition of Prostaglandin Synthesis
This compound and its derivatives likely exert their anti-inflammatory effects by inhibiting COX enzymes, which are critical for the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds can effectively reduce the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model to evaluate the anti-inflammatory activity of novel compounds.[3][4][5][6][7]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg)
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Anticancer Applications
The pyrazole nucleus is a constituent of many compounds demonstrating potent anticancer activity. Derivatives of 1,3,5-trisubstituted-1H-pyrazoles have been shown to induce apoptosis and inhibit key survival proteins in cancer cells.
Quantitative Data: Cytotoxicity of Structurally Related Pyrazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against different human cancer cell lines. This data suggests the potential of the this compound scaffold in cancer drug discovery.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound(s) |
| 10b (1,3,5-trisubstituted-1H-pyrazole) | MCF-7 (Breast) | 4.1 | Doxorubicin (IC50 = 0.8 µM) |
| 10b | A549 (Lung) | 5.2 | Doxorubicin (IC50 = 1.1 µM) |
| 10b | PC-3 (Prostate) | 6.3 | Doxorubicin (IC50 = 1.5 µM) |
| 10c (1,3,5-trisubstituted-1H-pyrazole) | MCF-7 (Breast) | 3.9 | Doxorubicin (IC50 = 0.8 µM) |
| 10c | A549 (Lung) | 4.8 | Doxorubicin (IC50 = 1.1 µM) |
| 10c | PC-3 (Prostate) | 5.9 | Doxorubicin (IC50 = 1.5 µM) |
| 3f (1,3,5-triaryl-pyrazole) | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel (IC50 = 49.90 µM) |
| 3f | MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel (IC50 = 25.19 µM) |
Table 2: In vitro anticancer activity of various pyrazole derivatives[8][9][10].
Signaling Pathway: Induction of Apoptosis via Bcl-2 Inhibition
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). One potential mechanism is the inhibition of the anti-apoptotic protein Bcl-2. Inhibition of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which execute the apoptotic process.[9][10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Synthesis Protocol
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine. A general and adaptable protocol is provided below.[12]
General Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids
Reaction: 4-Aryl-2,4-dioxobutanoic acid + Hydrazine hydrate → 5-Aryl-1H-pyrazole-3-carboxylic acid
Materials:
-
4-(2-chlorophenyl)-2,4-dioxobutanoic acid
-
Hydrazine monohydrate
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-(2-chlorophenyl)-2,4-dioxobutanoic acid in glacial acetic acid in a round-bottom flask with stirring.
-
Add hydrazine monohydrate dropwise to the stirred solution. A color change is typically observed.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and stir overnight to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry with significant potential for the development of new anti-inflammatory and anticancer agents. The data from structurally related compounds highlight the promise of this chemical class. The provided protocols offer standardized methods for the synthesis and biological evaluation of this and similar molecules. Further investigation into the specific biological activities, mechanism of action, and structure-activity relationships of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. phytojournal.com [phytojournal.com]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The assays are based on the known biological activities of structurally related pyrazole carboxylic acid derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity Evaluation
Many pyrazole derivatives have been shown to possess anticancer properties by targeting various cellular mechanisms, including the inhibition of protein kinases and interactions with DNA.[1] A primary screening assay to determine the cytotoxic effects of this compound on cancer cells is the MTT assay.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HepG2) | % Cell Viability (A549) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 97.8 ± 2.5 |
| 1 | 85.3 ± 3.5 | 88.2 ± 2.9 | 86.5 ± 3.1 |
| 10 | 62.7 ± 4.2 | 65.4 ± 3.8 | 63.1 ± 4.0 |
| 50 | 35.1 ± 2.8 | 38.9 ± 3.2 | 36.4 ± 2.7 |
| 100 | 15.8 ± 1.9 | 18.2 ± 2.1 | 16.5 ± 2.0 |
| IC50 (µM) | 25.6 | 29.8 | 27.3 |
Experimental Workflow:
Potential Signaling Pathway Inhibition:
Pyrazole derivatives have been reported to inhibit various signaling pathways involved in cancer progression. For instance, they can act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[2]
Antimicrobial Activity Screening
The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[3] The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Strains:
-
Assay Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (a known antibiotic like chloramphenicol or an antifungal like clotrimazole), a negative control (no compound), and a sterility control (no microorganisms).[3]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
-
Data Presentation:
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
| S. aureus | 32 | 8 |
| B. subtilis | 64 | 16 |
| E. coli | 128 | 32 |
| K. pneumoniae | >256 | 64 |
| C. albicans | 64 | 16 |
| A. niger | 128 | 32 |
Experimental Workflow:
Anti-inflammatory Activity Assessment
Pyrazole derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4] An in vitro assay to evaluate this activity involves measuring the inhibition of COX-1 and COX-2 enzymes.
COX-1 and COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Experimental Protocol:
-
Materials:
-
COX-1 and COX-2 enzymes (human or ovine).
-
Arachidonic acid (substrate).
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate.
-
Test compound and a reference inhibitor (e.g., indomethacin).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Incubate for a few minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation:
| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |
| 0.01 | 5.2 ± 1.1 | 25.8 ± 3.2 |
| 0.1 | 15.6 ± 2.3 | 55.4 ± 4.1 |
| 1 | 35.8 ± 3.9 | 85.1 ± 2.9 |
| 10 | 60.3 ± 4.5 | 95.7 ± 1.5 |
| 100 | 85.2 ± 3.1 | 98.2 ± 0.9 |
| IC50 (µM) | 8.5 | 0.09 |
| COX-2 Selectivity Index | \multicolumn{2}{c | }{94.4 } |
Logical Relationship Diagram:
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mc.minia.edu.eg [mc.minia.edu.eg]
Application Notes and Protocols for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid as a Potential Antimicrobial Agent
Disclaimer: The following application notes and protocols are based on the reported antimicrobial activities of various pyrazole derivatives. Specific data for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not extensively available in the public domain. Therefore, these guidelines provide a general framework for researchers to investigate its potential antimicrobial properties, drawing parallels from structurally related compounds.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrazole scaffold is a core component in several approved drugs.[2] This document outlines the potential application of this compound as an antimicrobial agent and provides detailed protocols for its evaluation. The presence of a chlorophenyl group and a carboxylic acid moiety on the pyrazole ring suggests the potential for significant biological activity.
Potential Antimicrobial Activity
While direct studies on this compound are limited, numerous reports on analogous pyrazole carboxylic acid derivatives demonstrate a broad spectrum of antimicrobial activity. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][3]
Antibacterial Activity
Various substituted pyrazole derivatives have demonstrated notable activity against a range of bacteria, including clinically relevant strains. For instance, some pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4] Other derivatives have exhibited inhibitory effects against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida.[1][2] The mechanism of action for some pyrazole derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5]
Antifungal Activity
Several pyrazole carboxylic acid derivatives have been reported to possess significant antifungal properties.[3] Studies have shown efficacy against various Candida species, including Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata.[2][3] The antifungal activity is often attributed to the specific substitutions on the pyrazole ring, with electronegative atoms playing a crucial role.[3]
Quantitative Antimicrobial Data (Representative Data for Analogous Pyrazole Derivatives)
The following tables summarize the minimum inhibitory concentration (MIC) values reported for various pyrazole derivatives against a selection of microbial strains. This data provides a reference for the potential efficacy of this compound.
Table 1: Representative Antibacterial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-derived hydrazones | Acinetobacter baumannii | 4 | [4] |
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains | 0.78–1.56 | [4] |
| Pyrazole-thiazole hybrids | MRSA | <0.2 µM | [4] |
| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Not Specified | [2] |
| Pyrazole derivatives | Escherichia coli (Gram-negative) | 0.25 | [6] |
| Pyrazole derivatives | Streptococcus epidermidis (Gram-positive) | 0.25 | [6] |
Table 2: Representative Antifungal Activity of Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole carboxylic acid derivatives | Candida albicans | Not Specified | [3] |
| Pyrazole carboxylic acid derivatives | Candida parapsilosis, Candida tropicalis, Candida glabrata | Not Specified | [2][3] |
| Triazoles containing phenylethynyl pyrazole | Candida albicans | 0.0625 - 0.125 | [7] |
| Triazoles containing phenylethynyl pyrazole | Cryptococcus neoformans | 0.0625 - 0.125 | [7] |
| Triazoles containing phenylethynyl pyrazole | Aspergillus fumigatus | 4.0 - 8.0 | [7] |
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
For bacteria, prepare a suspension from a fresh culture (18-24 hours) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
For fungi, prepare a suspension from a fresh culture and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL in RPMI-1640.
-
-
Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: Include wells with a known antibiotic.
-
Negative Control: Include wells with the growth medium and DMSO (at the same concentration as in the test wells) but no compound.
-
Growth Control: Include wells with only the growth medium and the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the control wells. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic discs
-
DMSO
Protocol:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum (0.5 McFarland for bacteria) of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compound:
-
Prepare different concentrations of this compound in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each concentration into separate wells.
-
Add DMSO alone to one well as a negative control.
-
Place a standard antibiotic disc on the agar surface as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate the general workflow for antimicrobial screening and a potential mechanism of action for pyrazole-based antibacterial agents.
Caption: General workflow for antimicrobial screening.
Caption: Potential antibacterial mechanism of action.
References
- 1. meddocsonline.org [meddocsonline.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
Application Notes and Protocols: Anticancer Properties of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] This document provides a detailed overview of the methodologies used to evaluate the anticancer potential of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives. While specific data for this exact scaffold is limited in the public domain, the protocols and expected mechanisms of action are based on extensive research on structurally related pyrazole compounds. The information herein is intended to guide researchers in the screening and characterization of novel anticancer agents based on this chemical backbone.
Data Presentation: Cytotoxicity of Structurally Related Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological process by 50%. Lower IC50 values indicate higher potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | HCT-116, UO-31, HepG2 | Varies | [1] |
| 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) | HT-29 (Colon) | > 100 | [3][4] |
| 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) | HT-29 (Colon) | ~60 | [3][4] |
| Pyrazole derivative 3i (with 2,4-difluorophenyl) | PC-3 (Prostate) | 1.24 | [5] |
| Pyrazole derivative 5 | MCF-7 (Breast) | 8.03 | [6] |
| Pyrazole derivative 5 | HepG2 (Liver) | 13.14 | [6] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [7] |
| Polysubstituted pyrazole derivative | 60 human tumor cell lines | GI50 MG-MID = 3.59 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, PC-3, MCF-7)
-
RPMI-1640 medium with 10% FBS, penicillin, and streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and culture for 24 hours under 5% CO2 at 37°C.[2][6]
-
Treat the cells with varying concentrations of the pyrazole derivatives and incubate for 48 hours.[2][6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[2][6]
-
Remove the medium and dissolve the formazan crystals in DMSO.[6]
-
Measure the absorbance at 570 nm using a plate reader.[6]
-
Calculate the IC50 values from the dose-response curves.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).[5]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[5][7]
Cell Cycle Analysis
This protocol is used to determine the effect of the test compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the pyrazole derivative for 48 hours.[6]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][6][7]
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-8, Caspase-9, PARP-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system. The levels of proteins like Bax, Bcl-2, and cleaved caspases can indicate the induction of apoptosis.[3][4]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. srrjournals.com [srrjournals.com]
Application Notes and Protocols: Anti-inflammatory Activity of Substituted Pyrazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole-3-carboxylic acids represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in the management of inflammation. The pyrazole scaffold is a key pharmacophore found in several commercially successful anti-inflammatory drugs, such as celecoxib, a selective COX-2 inhibitor.[1][2] This document provides a comprehensive overview of the anti-inflammatory properties of substituted pyrazole-3-carboxylic acids, detailing their mechanism of action, structure-activity relationships, and protocols for their evaluation.
The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3] Specifically, many pyrazole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for gastrointestinal and renal homeostasis.[2][4] This selectivity profile suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4]
These application notes are designed to guide researchers in the screening and characterization of novel substituted pyrazole-3-carboxylic acid derivatives as potential anti-inflammatory agents.
Key Signaling Pathway: Prostaglandin Biosynthesis and COX Inhibition
The primary mechanism by which substituted pyrazole-3-carboxylic acids exert their anti-inflammatory effect is through the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of various substituted pyrazole-3-carboxylic acid derivatives from published studies.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| 7a | Not Specified | Not Specified | Potent | [5][6] |
| 7c | Not Specified | Not Specified | Potent | [5][6] |
| 7e | Not Specified | Not Specified | Potent | [5][6] |
| 7f | Not Specified | Not Specified | Potent | [5][6] |
| 7i | Not Specified | Not Specified | Potent | [5][6] |
| 8a | Not Specified | Not Specified | Potent | [5][6] |
| 8b | Not Specified | Not Specified | Potent | [5][6] |
| 8f | Not Specified | Not Specified | Potent | [5][6] |
| 8g | Not Specified | Not Specified | Potent | [5][6] |
| 5s | Not Specified | 3 | 80.87 | [7] |
| 5s | Not Specified | 4 | 76.56 | [7] |
| 5u | Not Specified | 3 | 80.63 | [7] |
| 5u | Not Specified | 4 | 78.09 | [7] |
| Ibuprofen (Std.) | Not Specified | 3 | 81.32 | [7] |
| Ibuprofen (Std.) | Not Specified | 4 | 79.23 | [7] |
| Celecoxib (Std.) | Not Specified | 5 | 93.51 | [8] |
Table 2: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| 5s | 165.02 | 2.51 | 65.75 | [7] |
| 5u | 130.19 | 1.79 | 72.73 | [7] |
| 6e | Not Specified | Not Specified | 215.44 | [8] |
| Celecoxib (Std.) | Not Specified | Not Specified | 78.06 | [7] |
| Celecoxib (Std.) | Not Specified | Not Specified | 308.16 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.[1]
Protocol:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the pyrazole derivatives.
-
Administration: Administer the test compounds and standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.[9]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[10][11]
-
Measurement: Measure the paw volume of each rat using a digital plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on COX enzymes.
Protocol:
-
Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe for prostaglandin E2).[5][12]
-
Preparation: Prepare stock solutions of test compounds and a reference inhibitor (e.g., celecoxib) in DMSO. Serially dilute to the desired concentrations.[5]
-
Enzyme Reaction:
-
In a 96-well plate, add assay buffer, heme (cofactor), and either COX-1 or COX-2 enzyme to the wells.[5]
-
Add the test compounds or vehicle (DMSO) to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[5]
-
Initiate the reaction by adding arachidonic acid to all wells.[5]
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.[5]
-
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., HCl). Measure the amount of prostaglandin produced using a suitable detection kit (e.g., EIA kit for PGE2).[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Chronic Anti-inflammatory Assay: Cotton Pellet-Induced Granuloma
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.[13]
Protocol:
-
Animals: Use male Wistar rats (150-200 g).
-
Implantation:
-
Treatment: Administer the test compounds, a standard drug (e.g., dexamethasone, 1 mg/kg), and the vehicle orally for seven consecutive days, starting from the day of implantation.[1]
-
Explantation and Measurement:
-
Calculation:
-
The amount of exudate is calculated as the difference between the wet and dry weights of the pellets.
-
The amount of granuloma tissue formed is calculated by subtracting the initial weight of the cotton pellet (10 mg) from the final dry weight.[1]
-
Calculate the percentage inhibition of exudate and granuloma formation for the treated groups compared to the control group.[1]
-
References
- 1. media.neliti.com [media.neliti.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. ijpsonline.com [ijpsonline.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes & Protocols for High-Throughput Screening of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of large chemical libraries against specific biological targets.[1] Pyrazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] This document provides detailed application notes and protocols for the use of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid in a high-throughput screening campaign to identify potential inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer progression.[4] The protocols outlined here are designed for automated systems and are suitable for primary screening and subsequent hit confirmation studies.[5]
Data Presentation: In Vitro Kinase Inhibition Profile
The following table summarizes representative quantitative data for the inhibitory activity of this compound against a panel of related kinases to determine its potency and selectivity.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | CDK8 | TR-FRET | 85 |
| This compound | CDK2 | FP | 1,250 |
| This compound | CDK9 | AlphaScreen | >15,000 |
| Staurosporine (Control) | CDK8 | TR-FRET | 10 |
Experimental Protocols
Primary High-Throughput Screening Protocol: TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of CDK8.
1. Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human CDK8/CycC complex.
-
Substrate: Biotinylated peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC, acceptor).
-
Test Compound: this compound dissolved in 100% DMSO.
-
Control Compounds: Staurosporine (positive control), DMSO (negative control).
-
Assay Plates: 384-well, low-volume, black, round-bottom plates.
2. Assay Procedure:
-
Using an acoustic dispenser, transfer 50 nL of the test compound, positive control, or negative control (DMSO) to the wells of the 384-well assay plate.[1] The typical final concentration for a primary screen is 10 µM.[6]
-
Add 5 µL of the CDK8 enzyme solution (prepared in assay buffer) to all wells using a robotic liquid handler.
-
Incubate the plate for 20 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (prepared in assay buffer) to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the detection reagent solution containing the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate using a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
3. Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to the positive and negative controls on each plate.
-
Identify "hits" as compounds that produce a signal inhibition greater than a predetermined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[1]
Hit Confirmation and Dose-Response Protocol
1. Procedure:
-
Prepare serial dilutions of the "hit" compound, this compound, typically in a 10-point, 1:3 dilution series starting at a high concentration (e.g., 100 µM).
-
Perform the TR-FRET kinase assay as described above using the serially diluted compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid and its analogs. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The protocols herein describe a reliable and adaptable synthetic route, starting from readily available commercial reagents. The primary strategy involves the initial formation of a chalcone-like intermediate, followed by cyclization to form the pyrazole core, and subsequent hydrolysis to yield the target carboxylic acid.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a multi-step process. The overall workflow begins with a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (Intermediate 1)
This protocol describes the Claisen condensation of 2'-chloroacetophenone with diethyl oxalate to yield the corresponding diketoester.
Materials:
-
2'-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, add 2'-chloroacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) dissolved in a minimal amount of anhydrous ethanol or toluene.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with 1 M HCl to a pH of 4-5.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (Intermediate 2)
This protocol details the cyclization of the diketoester intermediate with hydrazine hydrate to form the pyrazole ring.[4][5]
Materials:
-
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.
-
To this solution, add hydrazine hydrate (1.1 eq.) and a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 4-8 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
The crude product is washed with water and dried. Recrystallization from ethanol can be performed for further purification.
Protocol 3: Synthesis of this compound (Final Product)
This protocol outlines the hydrolysis of the pyrazole ester to the final carboxylic acid.
Materials:
-
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (from Protocol 2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Suspend ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of NaOH (2.0-3.0 eq.) to the suspension.
-
The mixture is heated to reflux and stirred for 2-4 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The aqueous solution is diluted with water and acidified with concentrated HCl to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acid analogs. Yields and analytical data are indicative and may vary based on the specific substrate and reaction conditions.
Table 1: Reaction Yields for the Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acid Analogs
| Step | Product | Substituent (Aryl Group) | Typical Yield (%) | Reference |
| 1 | Ethyl 4-aryl-2,4-dioxobutanoate | 4-Chlorophenyl | 80-90 | [6] |
| 2 | Ethyl 5-aryl-1H-pyrazole-3-carboxylate | 4-Chlorophenyl | 85-95 | [4][6] |
| 3 | 5-aryl-1H-pyrazole-3-carboxylic acid | 4-Chlorophenyl | 87 | [6] |
| 3 | 5-aryl-1H-pyrazole-3-carboxylic acid | 4-Fluorophenyl | 65 | [6] |
| 3 | 5-aryl-1H-pyrazole-3-carboxylic acid | 3-Bromophenyl | 80 | [6] |
Table 2: Characterization Data for Representative 5-Aryl-1H-pyrazole-3-carboxylic Acids
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) | Reference |
| 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₇ClN₂O₂ | 222.63 | 256-257 | 8.47 (s, 1H), 8.71 (d, J=8.42 Hz, 2H), 9.10 (d, J=8.99 Hz, 2H) | [M+H]⁺: 223.02694 | [6] |
| 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₇FN₂O₂ | 206.17 | 227-228 | 7.24 (s, 1H), 7.30 (t, 2H), 7.92 (dd, 2H) | [M+H]⁺: 207.05643 | [6] |
| 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₇BrN₂O₂ | 267.08 | 249-251 | - | [M+H]⁺: 266.97587 | [6] |
Biological Activity and Signaling Pathways
Pyrazole derivatives, including those with a carboxylic acid moiety, are known to exhibit significant anti-inflammatory and anticancer activities.[3][7][8] A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[3][7] In the context of cancer, these compounds have been shown to target various signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2]
Caption: Potential signaling pathways targeted by pyrazole-3-carboxylic acid analogs.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The method is suitable for routine quality control, stability studies, and quantification of the compound in bulk drug substance and pharmaceutical formulations. The protocol has been developed based on established principles for the analysis of related pyrazole derivatives and is validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for the quality control and characterization of this molecule. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the analysis of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
2.2. Chromatographic Conditions
The following chromatographic conditions are recommended based on methods for similar pyrazole compounds.[1][2][3]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
2.3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% solution of phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. Mix thoroughly. The mobile phase is a 50:50 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Method Validation Protocol
The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters.[4]
3.1. System Suitability
System suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
3.2. Specificity
The specificity of the method should be evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the standard solution. The chromatograms should demonstrate that there is no interference from the blank or placebo at the retention time of the analyte.
3.3. Linearity
The linearity of the method is determined by analyzing a series of at least five concentrations of the analyte.
| Parameter | Acceptance Criteria |
| Concentration Range | 5 – 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
3.4. Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Spike Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
3.5. Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Method |
| LOD | 3.3 x (Standard Deviation of the Intercept / Slope) |
| LOQ | 10 x (Standard Deviation of the Intercept / Slope) |
3.7. Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters.
| Parameter Variation | Acceptance Criteria (%RSD) |
| Flow Rate (± 0.1 mL/min) | ≤ 2.0% |
| Column Temperature (± 2°C) | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | ≤ 2.0% |
Results and Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6)| | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 5 | |
| 25 | |
| 50 | |
| 100 | |
| 150 |
| Correlation Coefficient (r²) | | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% |
| 120% | | | |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|
| Low QC | ||
| Mid QC |
| High QC | | |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD |
| LOQ | |
Table 6: Robustness Data
| Parameter Variation | %RSD of Peak Area |
|---|---|
| Flow Rate (+0.1 mL/min) | |
| Flow Rate (-0.1 mL/min) | |
| Temperature (+2°C) | |
| Temperature (-2°C) | |
| Mobile Phase (+2% Acetonitrile) |
| Mobile Phase (-2% Acetonitrile)| |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 4. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific mechanism of action studies for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid are not extensively documented in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has been the subject of significant research. These compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor) underscore the therapeutic potential of this scaffold.[1][2]
These application notes provide a comprehensive overview of the known biological activities and mechanisms of action for pyrazole carboxylic acid derivatives. Detailed protocols for key in vitro and in vivo assays commonly used to evaluate these compounds are also presented to guide researchers in their investigation of novel derivatives like this compound.
Biological Activities and Mechanisms of Action of Pyrazole Derivatives
Pyrazole derivatives exhibit a diverse array of biological activities. The core mechanisms often involve the inhibition of key enzymes and interference with signaling pathways.
Anti-inflammatory and Analgesic Activity
The most well-documented activity of pyrazole derivatives is their anti-inflammatory effect. This is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.[1][3] Some derivatives show selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[1]
Other reported anti-inflammatory mechanisms include:
-
Modulation of Pro-inflammatory Cytokines: Inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
-
Suppression of NF-κB Signaling: Inhibition of the nuclear factor kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[1]
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives also inhibit lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[1][3]
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][5][6] The proposed mechanisms of antimicrobial action include:
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[7][8]
-
Disruption of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the integrity of the bacterial cell wall.[8]
Anticancer Activity
Several pyrazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action in this context are varied and target different aspects of cancer cell biology:
-
Enzyme Inhibition: Inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B), mTOR, and BRAFV600E, which are involved in cancer cell growth and proliferation.[9][10]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[11]
Quantitative Data for Selected Pyrazole Derivatives
The following tables summarize the reported biological activities of various pyrazole carboxylic acid derivatives and related compounds. This data can serve as a benchmark for evaluating the potency of new analogs.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target | Assay | IC50/EC50 | Reference |
| 3,5-diarylpyrazoles | COX-2 | In vitro COX inhibition | 0.01 µM | [1] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | In vitro enzyme inhibition | 0.03 µM / 0.12 µM | [1] |
| Pyrazolo-pyrimidine | COX-2 | In vitro COX inhibition | 0.015 µM | [1] |
| 1H-pyrazole scaffolds | COX-2 | In vitro COX inhibition | Significant selective inhibition | [12] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Organism(s) | Assay | MIC/MBC | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | Broth microdilution | 0.78–1.56 µg/mL (MIC) | [8] |
| Pyrazole-thiazole derivatives | MRSA | Broth microdilution | <0.2 µM (MBC) | [8] |
| Pyrazole-thiazole hybrids | S. aureus | Broth microdilution | 1.9-3.9 µg/mL (MIC) | [8] |
| 1H-pyrazole-3-carboxylic acid derivatives | B. cereus, S. aureus, E. coli, P. putida | Agar well diffusion | Not specified | [10] |
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Target/Mechanism | IC50 | Reference |
| 1,3-diphenyl-1H-pyrazole derivatives | Not specified | PTP1B inhibition | 0.67 ± 0.09 µM | [9] |
| 5-phenyl-1H-pyrazole derivatives | WM266.4, A375 | BRAFV600E inhibition | 0.33 µM (enzyme), 2.63 µM (WM266.4) | [10] |
| (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | K-562, SR, UO-31, HOP-92 | Not specified | 0.04 to 11.4 µM (GI50) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of pyrazole derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and measure the production of prostaglandin PGG2 using a colorimetric substrate according to the assay kit instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Reference antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound and reference antibiotic in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a rat model of acute inflammation.
Materials:
-
Wistar rats or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data for statistical significance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Arachidonic acid cascade and sites of inhibition by pyrazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Target Identification of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with potential therapeutic applications. The identification of its molecular target(s) is a critical step in understanding its mechanism of action, predicting its therapeutic effects, and assessing potential off-target liabilities. These application notes provide a comprehensive strategy and detailed protocols for the target identification and validation of this compound.
The initial broad screening of pyrazole derivatives has suggested potential interactions with several classes of proteins, including kinases, cyclooxygenases (COX), carbonic anhydrases, and monoacylglycerol lipase (MAGL). Therefore, the outlined strategy will encompass both unbiased screening approaches and targeted validation against these putative target families.
Target Identification Strategy
A multi-pronged approach combining in silico, in vitro, and cell-based methods is recommended for the robust identification of the biological targets of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a three-step process:
-
Claisen Condensation: Reaction of 2'-chloroacetophenone with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
-
Cyclization (Knorr Pyrrole Synthesis): The resulting 1,3-diketone is then reacted with hydrazine hydrate to form the pyrazole ring, yielding ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions.
Q2: What are the main challenges in this synthesis?
A2: Key challenges include:
-
Low yields in the Claisen condensation step due to side reactions.
-
Formation of regioisomers during the cyclization step.
-
Incomplete hydrolysis of the ethyl ester.
-
Purification of the intermediate and final products.
Q3: How does the 2-chlorophenyl group affect the synthesis?
A3: The 2-chlorophenyl group can influence the reaction in several ways:
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of reagents to the carbonyl group of the acetophenone, potentially slowing down the Claisen condensation.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can affect the reactivity of the starting materials and the stability of intermediates.
Troubleshooting Guides
Problem 1: Low Yield in Claisen Condensation
Symptoms:
-
A significant amount of unreacted 2'-chloroacetophenone is recovered.
-
Formation of multiple byproducts is observed by TLC or LC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete deprotonation of 2'-chloroacetophenone | Ensure the base (e.g., sodium ethoxide) is freshly prepared or properly stored to maintain its activity. Use of a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures may improve deprotonation. |
| Self-condensation of 2'-chloroacetophenone | Add the 2'-chloroacetophenone solution slowly to the mixture of the base and diethyl oxalate to maintain a low concentration of the enolate. |
| Reaction with solvent | The use of ethanol as a solvent with sodium ethoxide can sometimes lead to side reactions. Consider using an aprotic solvent like THF or DME. |
| Decomposition of the product | The 1,3-diketone product can be unstable. It is often recommended to use it in the next step without extensive purification. |
Problem 2: Formation of Regioisomers during Cyclization
Symptoms:
-
NMR analysis of the crude product shows two sets of signals for the pyrazole protons, indicating the presence of both 5-(2-chlorophenyl)- and 3-(2-chlorophenyl)-1H-pyrazole-3-carboxylate isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of regioselectivity in the reaction of the unsymmetrical 1,3-diketone with hydrazine | The initial attack of hydrazine can occur at either of the two carbonyl groups. The reaction conditions can influence the regioselectivity. |
| Reaction pH | The pH of the reaction mixture can significantly affect the regioselectivity. Acidic conditions (e.g., using hydrazine hydrochloride or adding acetic acid) often favor the formation of the desired 5-substituted pyrazole. |
| Solvent effects | The choice of solvent can influence the regioselectivity. Experimenting with different solvents such as ethanol, acetic acid, or toluene may be beneficial. |
| Steric hindrance | The sterically bulky 2-chlorophenyl group may direct the initial attack of hydrazine to the less hindered carbonyl group, which can be leveraged to control regioselectivity. |
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Symptoms:
-
The presence of the starting ethyl ester is detected in the final product by TLC or NMR.
-
The isolated product has a lower than expected melting point and shows broad peaks in the NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is completely consumed. |
| Inadequate amount of base | Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete hydrolysis. Typically, 2-3 equivalents are used. |
| Precipitation of the carboxylate salt | The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, slowing down the reaction. Adding a co-solvent like THF or methanol can improve solubility. |
| Difficult work-up | Ensure complete neutralization of the excess base during the acidic work-up to precipitate the carboxylic acid. The pH should be carefully adjusted to the isoelectric point of the product for maximum precipitation. |
Data Presentation
Table 1: Representative Yields for the Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids
| Aryl Substituent | Step 1: Claisen Condensation Yield (%) | Step 2: Cyclization Yield (%) | Step 3: Hydrolysis Yield (%) | Overall Yield (%) | Reference |
| Phenyl | 75-85 | 80-90 | 90-95 | 54-72 | General Literature |
| 4-Chlorophenyl | 70-80 | 85-95 | 92-97 | 54-73 | General Literature |
| 2-Chlorophenyl | 60-75 (expected) | 75-85 (expected) | 88-95 (expected) | 40-57 (expected) | Inferred Data |
| 4-Methylphenyl | 78-88 | 82-92 | 91-96 | 59-75 | General Literature |
Note: The yields for the 2-chlorophenyl derivative are expected ranges based on typical yields for similar compounds and potential steric hindrance effects.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Materials:
-
2'-Chloroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add a solution of 2'-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise to the cooled sodium ethoxide solution over 1 hour with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid, adjusting the pH to ~2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Materials:
-
Crude ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the crude ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add glacial acetic acid (2-3 eq) to the solution.
-
Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 3: Synthesis of this compound
Materials:
-
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (3 M)
Procedure:
-
Suspend ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux the mixture for 2-4 hours until the starting material is no longer visible on TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with 3 M hydrochloric acid to pH ~2-3 to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry in a vacuum oven to afford the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Optimizing Synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Technical Support Guide
For researchers and drug development professionals working on the synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, this technical support center provides troubleshooting guidance and frequently asked questions to navigate common experimental challenges. The following information is designed to assist in optimizing reaction conditions for improved yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing the pyrazole core of the target molecule involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Specifically, a common precursor would be a chalcone derived from 2-chloroacetophenone, which then reacts with a suitable reagent to form the pyrazole ring. Another approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1]
Q2: What are the critical parameters to consider when optimizing the reaction?
A2: Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and the nature of the hydrazine source.[1][4][5] The interplay of these factors significantly influences reaction kinetics, yield, and the regioselectivity of the final product.
Q3: How can I minimize the formation of regioisomers?
A3: The formation of regioisomers is a common challenge in pyrazole synthesis.[1] Controlling the reaction temperature can be a crucial factor in achieving regioselectivity.[5] Additionally, the choice of solvent and catalyst can direct the reaction towards the desired isomer. For instance, using aprotic dipolar solvents has been shown to improve regioselectivity compared to polar protic solvents like ethanol.[1]
Q4: What are some "green" or more environmentally friendly solvent choices for this synthesis?
A4: Polyethylene glycol (PEG-400) has been reported as an eco-friendly solvent for the synthesis of pyrazole derivatives.[2][6] Additionally, solvent-free reaction conditions have been successfully employed in some pyrazole syntheses, which can reduce environmental impact and simplify product work-up.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Formation of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Experiment with a range of temperatures, from room temperature to reflux. - Screen different catalysts, such as Lewis acids (e.g., LiClO₄) or metal catalysts (e.g., CuI), or consider a catalyst-free approach. - Analyze byproducts to understand side reactions and adjust conditions accordingly. |
| Formation of Impurities | - Presence of starting materials in the final product. - Decomposition of reactants or product. - Undesired side reactions. | - Ensure complete consumption of starting materials via TLC monitoring. - Purify the crude product using recrystallization or column chromatography. - Optimize the reaction temperature and time to minimize decomposition. |
| Poor Regioselectivity | - Inappropriate solvent choice. - Reaction temperature favoring the undesired isomer. | - Switch from a protic solvent (e.g., ethanol) to an aprotic dipolar solvent (e.g., DMF, NMP).[1] - Carefully control the reaction temperature, as it can be a determining factor for regioselectivity.[5] |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. - Formation of an emulsion during work-up. | - After the reaction, pour the mixture into ice-cold water to precipitate the product.[6] - If an emulsion forms, try adding a saturated brine solution to break it. - Consider alternative purification methods like column chromatography. |
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided results, a general methodology can be inferred from the synthesis of similar pyrazole derivatives. The following is a hypothetical protocol based on the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to the pyrazole.
Step 1: Synthesis of (E)-3-(2-chlorophenyl)-1-(substituted)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve the substituted acetophenone (1 mmol) and 2-chlorobenzaldehyde (1 mmol) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture at room temperature.[8]
-
Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.[6]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.[6]
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.[8]
Step 2: Synthesis of this compound
-
Reflux a mixture of the synthesized chalcone (1 mmol) and a suitable hydrazine derivative (e.g., hydrazine hydrate or semicarbazide hydrochloride) (1.2 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or PEG-400).[9]
-
The choice of hydrazine and subsequent work-up will determine the final substituent at the 3-position. For the carboxylic acid, a precursor that can be hydrolyzed (e.g., an ester or amide) might be targeted first.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration and purify by recrystallization.
Optimization of Reaction Conditions
The following table summarizes various catalysts and solvents that have been successfully used in the synthesis of pyrazole derivatives and can be considered for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature | Reference |
| Lithium Perchlorate (Lewis Acid) | Acetonitrile | Reflux | [4] |
| Nano-ZnO | Solvent-free | 100°C | [4] |
| Molecular Iodine | Dichloromethane | Room Temp | [4] |
| Copper(I) Iodide | Acetonitrile | Reflux | [10] |
| None (Catalyst-free) | PEG-400 | Room Temp | [2][6] |
| None (Catalyst-free) | Ethanol | Reflux | [5] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and optimization of this compound.
Caption: A workflow diagram for the synthesis and optimization of this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to purify this compound?
A1: For routine purification to obtain a moderately to highly pure product, recrystallization is often the most efficient method. This technique is cost-effective and can yield high-purity crystalline material if an appropriate solvent system is identified.
Q2: My compound is an off-white or yellowish solid after synthesis. How can I remove colored impurities?
A2: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed by hot filtration. However, use activated charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the overall yield.
Q3: I am having difficulty finding a single solvent that is suitable for recrystallization. What should I do?
A3: A mixed-solvent system is a practical alternative when a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling of this solution should induce crystallization. Common mixed solvent systems for compounds of this type include ethanol/water, methanol/water, or ethyl acetate/hexane.
Q4: My compound seems to be degrading on the silica gel column during chromatography. What could be the cause and how can I prevent it?
A4: this compound is an acidic compound, and standard silica gel is also slightly acidic. While generally compatible, prolonged exposure or the presence of certain impurities could potentially lead to degradation. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-2%). Alternatively, using a different stationary phase like neutral alumina could be considered.
Q5: What are the recommended mobile phases for preparative HPLC purification of this compound?
A5: For reverse-phase preparative HPLC, a common mobile phase would consist of a mixture of acetonitrile and water, or methanol and water. To ensure good peak shape and prevent dissociation of the carboxylic acid, it is advisable to add a small amount of an acid modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
Troubleshooting Guides
Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation. |
| Oily precipitate forms instead of crystals. | The compound may be impure, or the cooling rate is too fast. | Re-heat the solution to dissolve the oil, and allow it to cool much more slowly. If an oil persists, the purity of the material may be too low for successful recrystallization, and another purification method like column chromatography should be considered first. |
| Crystals form in the filter funnel during hot filtration. | Premature crystallization due to cooling. | Use a heated filter funnel or pre-heat the funnel and filter paper with hot solvent before filtration. Also, ensure the solution is filtered as quickly as possible. |
Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution | | The compound does not move from the origin (Rf = 0). | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. | | The compound runs with the solvent front (Rf = 1). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. | | Tailing of the spot on TLC and broad peaks from the column. | The compound is interacting too strongly with the stationary phase. | Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid group and reduce its interaction with the silica gel. | | The compound appears as multiple spots or streaks. | The compound may be degrading on the column, or it is not fully dissolved when loaded. | Ensure the compound is fully dissolved in a minimum amount of the initial eluent or a slightly stronger solvent before loading. If degradation is suspected, consider deactivating the silica gel or using an alternative stationary phase. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and hexane) at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For better yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Expected Purity |
| Ethanol/Water | Start with hot ethanol, add hot water dropwise until persistent cloudiness, then clarify with a few drops of hot ethanol. | >98% |
| Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes slightly turbid. | >97% |
| Methanol | Use a minimal amount of hot methanol. | >95% |
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Suggested Column Chromatography Eluent Systems
| Eluent System | Gradient | Notes |
| Hexane/Ethyl Acetate | Start with 9:1, gradually increase to 7:3 or 1:1. | Good for separating non-polar impurities. |
| Dichloromethane/Methanol | Start with 99:1, gradually increase to 95:5. | Useful for more polar impurities. Add 0.5% acetic acid to the mobile phase to improve peak shape. |
Preparative HPLC Protocol
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 90-95%) over a set time (e.g., 20-30 minutes).
-
Sample Preparation: Dissolve the sample in a suitable solvent that is compatible with the mobile phase, such as a small amount of methanol or acetonitrile, and filter it before injection.
-
Fraction Collection: Collect fractions based on the UV detector response corresponding to the peak of the desired compound.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.
Visualizations
Caption: Experimental workflow for purification by recrystallization.
Caption: Troubleshooting guide for common column chromatography issues.
Technical Support Center: Synthesis of Substituted Pyrazole-3-Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazole-3-carboxylic acids.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Pyrazole-3-Carboxylic Acid
Question: My reaction to synthesize a substituted pyrazole-3-carboxylic acid resulted in a very low yield or no product at all. What are the possible causes and solutions?
Answer: Low or no yield in pyrazole-3-carboxylic acid synthesis can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no yield.
Problem 2: Difficulty in Hydrolyzing the Pyrazole-3-carboxylate Ester
Question: I have successfully synthesized the ethyl/methyl pyrazole-3-carboxylate, but I am struggling to hydrolyze it to the corresponding carboxylic acid. What should I do?
Answer: The hydrolysis of pyrazole-3-carboxylate esters can be challenging due to the electronic nature of the pyrazole ring. Here are some common issues and solutions:
-
Insufficiently Harsh Conditions: Standard hydrolysis conditions (e.g., NaOH in aqueous ethanol at room temperature) may not be sufficient. You may need to increase the concentration of the base (e.g., 2-4 M NaOH or KOH), increase the temperature (reflux), and/or extend the reaction time.
-
Poor Solubility: The ester may not be fully soluble in the reaction mixture, limiting the reaction rate. Consider using a co-solvent like dioxane or THF to improve solubility.
-
Alternative Hydrolysis Methods: If basic hydrolysis fails, consider acidic hydrolysis (e.g., concentrated HCl or H₂SO₄ at elevated temperatures). However, be cautious of potential side reactions like decarboxylation, especially if there are electron-withdrawing groups on the pyrazole ring.[1]
-
Microwave-Assisted Hydrolysis: This technique can sometimes accelerate the hydrolysis of sterically hindered or unreactive esters.
Problem 3: Formation of an Undesired Regioisomer
Question: My reaction produced a mixture of pyrazole regioisomers. How can I improve the regioselectivity for the desired 3-carboxylic acid derivative?
Answer: The formation of regioisomers is a common challenge, particularly in syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2][3] The regioselectivity is influenced by the reaction conditions.
-
Solvent Choice: The use of aprotic dipolar solvents like N,N-dimethylacetamide can sometimes favor the formation of one regioisomer over another compared to protic solvents like ethanol.[3]
-
Nature of the Hydrazine: Using the hydrochloride salt of the hydrazine in an acidic medium can improve regioselectivity in some cases.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the cyclization to form the less sterically hindered isomer.
-
pH Control: The pH of the reaction mixture can significantly influence the rate of hydrazone formation and subsequent cyclization, thereby affecting the isomeric ratio.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazole-3-carboxylic acids?
A1: Several robust methods are available. The choice often depends on the desired substitution pattern and the availability of starting materials.
Caption: Common synthetic routes to pyrazole-3-carboxylates.
Q2: I am concerned about decarboxylation of my pyrazole-3-carboxylic acid. When is this likely to occur and how can I avoid it?
A2: Decarboxylation is a potential side reaction, especially under harsh conditions. It is more likely to occur if the pyrazole ring has electron-withdrawing groups, which stabilize the resulting carbanion after the loss of CO₂. Heating the pyrazole-3-carboxylic acid, particularly in the presence of acid or a copper catalyst, can promote decarboxylation.[5] To avoid this, use the mildest possible conditions for synthesis and purification. If decarboxylation is a persistent issue, it may be necessary to carry the carboxyl group as a stable ester until the final synthetic step.
Q3: What are the best practices for purifying substituted pyrazole-3-carboxylic acids?
A3: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product is contaminated with non-acidic impurities, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid. For challenging separations, column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of acetic or formic acid to suppress tailing.
Q4: Can I synthesize a pyrazole-3-carboxylic acid in a 'one-pot' reaction?
A4: Yes, several 'one-pot' procedures have been developed to improve efficiency and yield.[6][7] These methods often involve the in situ generation of a 1,3-dicarbonyl intermediate, which then reacts with a hydrazine without isolation.[2] For example, a Claisen condensation to form a diketoester can be immediately followed by a Knorr cyclization in the same reaction vessel.[1] These approaches can be advantageous by minimizing handling and transfer losses of potentially unstable intermediates.
Data Summary
The following table summarizes representative yields for the synthesis of various substituted pyrazole-3-carboxylates and carboxylic acids from the literature.
| Starting Materials | Product | Method | Yield (%) | Reference |
| 1,2-Diarylethanone and Ethyl Oxalyl Chloride | Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylate | One-pot Claisen-Knorr reaction | Moderate to High | [1] |
| Hydrazone Dianions and Diethyl Oxalate | Pyrazole-3-carboxylates | One-pot cyclization | 53 | [2] |
| Arenes and Carboxylic Acids | 3,5-Disubstituted pyrazoles | 'One-pot' via β-diketone | Good | [6][7] |
| α,β-Alkynic Aldehydes and Hydrazines | 4-(Phenylselanyl)pyrazoles | One-pot cyclization | Good | [7] |
| 3,5-Bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives | 3,5-Bis(haloalkyl)-pyrazole derivatives | Copper-catalyzed decarboxylation | Excellent | [8] |
Key Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1,5-Diaryl-4-substituted-1H-pyrazole-3-carboxylates via Knorr Cyclization
This protocol is adapted from a procedure involving a lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction.[1]
-
Claisen Condensation: To a solution of a 1,2-diarylethanone (1.0 equiv) in anhydrous THF at 0 °C, add lithium tert-butoxide (2.2 equiv). Stir the mixture for 15 minutes. Slowly add ethyl oxalyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting ketone.
-
Knorr Cyclization: Cool the resulting solution of the enolized lithium salt of the ethyl 2,4-dioxo-3,4-diarylbutanoate to 0 °C. Add a solution of the appropriate arylhydrazine hydrochloride (1.2 equiv) in water. Add concentrated HCl (2.0 equiv) dropwise.
-
Workup: Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1,5-diaryl-4-substituted-1H-pyrazole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl Pyrazole-3-carboxylate to Pyrazole-3-carboxylic Acid
This is a general protocol for the hydrolysis of a pyrazole ester.
-
Reaction Setup: Dissolve the ethyl pyrazole-3-carboxylate (1.0 equiv) in ethanol. Add an aqueous solution of sodium hydroxide (2-4 M, 2-5 equiv).
-
Hydrolysis: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester or non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. The pyrazole-3-carboxylic acid will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified product. Recrystallization can be performed if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and what is it used for?
The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole ring.[1] This reaction is widely used in medicinal chemistry and drug development due to the pyrazole scaffold being a core component of many biologically active compounds.[1]
Q2: What are the key steps in the Knorr pyrazole synthesis mechanism?
The reaction is typically catalyzed by an acid and proceeds through the following key steps:[2][3]
-
Hydrazone Formation: The hydrazine initially reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[1][3]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[1][3]
Q3: How does pH affect the reaction?
Acid catalysis significantly impacts the rate of pyrazole formation.[4] Acidic conditions facilitate both the initial imine formation and the subsequent cyclization by protonating a ketone oxygen, which activates the corresponding carbonyl carbon for nucleophilic attack by the nitrogen.[4] However, at higher pH values (e.g., pH 7 or 8.5), the reaction may be significantly slower or may not proceed to completion, sometimes stalling at the hydrazone intermediate stage.[4]
Q4: Can microwave-assisted synthesis improve the Knorr pyrazole reaction?
Yes, microwave-assisted synthesis can be a valuable technique to significantly reduce reaction times and, in many cases, improve product yields.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the Knorr pyrazole synthesis and provides practical solutions to improve your experimental outcomes.
Low Product Yield
Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[5]
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[5] |
| Suboptimal Reaction Stoichiometry | Verify the correct stoichiometry of your reactants. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[3][5] |
| Incorrect Reaction Conditions | Optimize critical parameters such as temperature, reaction time, and solvent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[5] |
| Formation of Regioisomers | When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is a common challenge that can lower the yield of the desired product.[5] Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents, as they have been shown to dramatically increase regioselectivity.[6] |
| Loss of Product During Purification | During recrystallization, adding an excess of the solvent can lead to low yields as the product may be significantly soluble.[7] Use a minimal amount of hot solvent for dissolution.[7] |
Reaction Mixture Discoloration
A change in the color of the reaction mixture, often to a yellow or red hue, is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5][8]
| Potential Cause | Troubleshooting Steps |
| Hydrazine Impurities | The discoloration is often due to the formation of colored impurities from the hydrazine starting material.[5] |
| Acidic Conditions | If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[5] Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[5] |
| Oxidative Processes | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[5] |
| Purification | These colored impurities can often be removed during work-up and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of these impurities. Recrystallization is also an effective purification method.[5] |
Product "Oiling Out" During Recrystallization
"Oiling out" occurs when the product precipitates from the solution at a temperature above its melting point instead of forming crystals.[5]
| Potential Cause | Troubleshooting Steps |
| Supersaturation at High Temperature | The compound is precipitating from a supersaturated solution at a temperature where it is still in a liquid state. |
| Rapid Cooling | Cooling the solution too quickly can favor oil formation over crystal growth. |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may not be ideal for crystallization. |
| Troubleshooting Strategies | - Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[5]- Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual crystal formation.[5]- Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[5]- Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5] |
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is crucial for maximizing the yield of the Knorr pyrazole synthesis. The following tables summarize the effects of various parameters on reaction outcomes based on literature data.
Table 1: Effect of Solvent on Regioselectivity and Yield
The choice of solvent can significantly influence the regioselectivity of the reaction with unsymmetrical 1,3-diketones.
| 1,3-Diketone | Hydrazine | Solvent | Regioisomer Ratio (Major:Minor) | Total Yield (%) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 85:15 | 80 | [6] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 95:5 | 82 | [6] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 85 | [6] |
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol
Table 2: Effect of Temperature and Reaction Time on Yield
Temperature and reaction duration are critical for ensuring the reaction goes to completion.
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | ~100 | 1 | 79 | [9] |
| Ethyl acetoacetate | Phenylhydrazine | None | 135-145 | 1 | 52-60 | [7][10] |
| 1,3-diketone | Phenyl hydrazine | Ethanol | 70 | 18 | 81 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol is adapted from the synthesis of the neuroprotective agent Edaravone.[1][3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][3]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1][3]
-
Isolation: Cool the resulting syrup in an ice bath. Add a small amount of diethyl ether and stir vigorously to induce crystallization.[1][3]
-
Purification: Collect the crude product by vacuum filtration. The pure pyrazolone can be obtained by recrystallization from ethanol.[1][3]
Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[1]
-
Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.[1]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1]
Visualizations
Knorr Pyrazole Synthesis Signaling Pathway
Caption: General reaction mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Yield Improvement
Caption: Troubleshooting workflow for improving reaction yield.
Troubleshooting Logic for Low Yield
Caption: Logical decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a critical issue?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][3] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[4]
Q3: How can I distinguish between different pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[5] One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[5][6]
Troubleshooting Guide
Problem: My pyrazole synthesis is producing a mixture of regioisomers with poor selectivity.
This is a common issue when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The following steps can help you troubleshoot and optimize your reaction for the desired regioisomer.
Step 1: Analyze the Substrates
Carefully examine the electronic and steric properties of your starting materials. This initial analysis can provide clues about the inherent bias of the reaction.
-
Electronic Bias: Identify the more electrophilic carbonyl carbon in the 1,3-dicarbonyl compound. Electron-withdrawing groups (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the likely site of initial nucleophilic attack.[3]
-
Steric Hindrance: Assess the steric bulk of the substituents on both the dicarbonyl compound and the hydrazine. Large groups can block the approach to one of the carbonyls, favoring reaction at the less hindered site.[3]
Step 2: Modify Reaction Conditions
If the inherent substrate bias is not sufficient to achieve the desired regioselectivity, systematically modify the reaction conditions.
-
Solvent Selection: This is often the most effective parameter to adjust. If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These solvents can dramatically improve regioselectivity.
-
pH Adjustment: The pH of the reaction medium can be critical. For instance, adding a catalytic amount of acid (e.g., glacial acetic acid) can alter the nucleophilicity of the hydrazine nitrogens and influence the reaction pathway.[3]
-
Temperature Control: Varying the reaction temperature can sometimes favor the kinetic or thermodynamic product. It is advisable to monitor the reaction at different temperatures to determine the optimal condition.
Step 3: Purification of Regioisomers
If optimizing the reaction conditions does not yield a single regioisomer, purification will be necessary.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[6][7] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best separation.[1]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC can be a powerful tool for both analytical quantification and preparative isolation of regioisomers.[8][9][10]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table illustrates the impact of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Temperature (°C) | Ratio of 5-furyl-3-CF₃ : 3-furyl-5-CF₃ |
| Ethanol | 25 | 40 : 60 |
| TFE | 25 | 95 : 5 |
| HFIP | 25 | >99 : 1 |
Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[4]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of a fluorinated alcohol like TFE or HFIP.[3][4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.[3]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]
Materials:
-
α,β-Unsaturated ketone (or 1,3-dicarbonyl) (1.0 mmol)
-
Substituted hydrazine (e.g., arylhydrazine) (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone or 1,3-dicarbonyl (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.[3]
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[3]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[3]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid solubility and stability issues
Welcome to the technical support center for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and practical advice for troubleshooting issues you may encounter during your experiments.
Solubility Issues
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: Due to its chemical structure, which includes a carboxylic acid group and aromatic rings, this compound exhibits poor solubility in water. It is more soluble in polar organic solvents. For aqueous solutions, adjusting the pH is crucial for dissolution.
Troubleshooting Steps:
-
Organic Solvents: Attempt to dissolve the compound in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol. Gentle heating or sonication can aid dissolution.
-
Aqueous Solutions: For dissolution in aqueous buffers, deprotonation of the carboxylic acid group is necessary. Add a base (e.g., sodium hydroxide or sodium bicarbonate) to raise the pH above the compound's pKa, which will significantly increase its solubility.
-
Co-solvents: If a purely aqueous system is required for your experiment, consider using a co-solvent system. A common formulation involves dissolving the compound in a minimal amount of DMSO first, and then slowly adding the aqueous buffer while vortexing.
Q2: My compound precipitates out of solution during my experiment. How can I prevent this?
A2: Precipitation can occur due to changes in solvent composition, temperature, or pH.
Troubleshooting Steps:
-
pH Stability: Ensure the pH of your experimental medium is maintained in a range where the compound remains soluble. For aqueous solutions, this is typically at a pH above its pKa.
-
Solvent Composition: If you are mixing an organic stock solution with an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved. Try to maintain a sufficient percentage of the organic co-solvent in the final mixture.
-
Temperature Effects: Solubility can be temperature-dependent. If your experiment involves temperature changes, ensure that the compound remains soluble at the lowest temperature used.
-
Concentration: You may be working at a concentration that is too close to the saturation point of the compound in your chosen solvent system. Consider working with a more dilute solution if your experimental design allows.
Stability Issues
Q3: I suspect my compound is degrading during storage or use. What are the likely causes?
A3: Pyrazole derivatives can be susceptible to degradation under certain conditions. Key factors to consider are pH, temperature, and light exposure.
Troubleshooting Steps:
-
pH-Related Degradation: Both strongly acidic and strongly basic conditions can potentially lead to the hydrolysis or rearrangement of the pyrazole ring or other functional groups. It is advisable to work with buffers in a neutral to moderately basic pH range for enhanced stability.
-
Thermal Instability: Elevated temperatures may cause decarboxylation of the carboxylic acid group. Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the compound is exposed to high temperatures during experiments.
-
Photostability: Aromatic compounds can be sensitive to light. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A4: Yes, new peaks in your chromatogram could indicate the presence of degradation products.
Troubleshooting Steps:
-
Run a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradants. The resulting chromatograms can help you identify the retention times of these products.
-
Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact compound from all potential degradation products. This typically requires thorough method development and validation.
-
Analyze a Fresh Sample: Prepare a fresh solution of the compound and immediately analyze it to establish a baseline chromatogram of the undegraded material.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Poorly soluble | Solubility is highly pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions. |
| Methanol | Moderately Soluble | May require gentle heating to fully dissolve. |
| Ethanol | Sparingly Soluble | Sonication may be necessary. |
| Aqueous Buffers (pH > 7) | Soluble | Deprotonation of the carboxylic acid increases solubility. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60°C - 80°C (in solid state and solution) | 48 - 72 hours |
| Photodegradation | UV light (254 nm) and visible light | 24 - 48 hours |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (pH-Dependent)
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C. Also, place the solid compound in a 60°C oven.
-
Photostability: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Forced Degradation Study Workflow.
Technical Support Center: Characterization of Pyrazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of pyrazole isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I struggling to separate pyrazole regioisomers using standard chromatography techniques?
A1: Pyrazole regioisomers often possess very similar physicochemical properties, such as polarity, boiling point, and solubility, which makes their separation by standard chromatographic techniques challenging.[1] The subtle differences in the position of substituents on the pyrazole ring may not provide sufficient selectivity for baseline separation with generic methods.
Troubleshooting:
-
Method Optimization (HPLC/GC): Systematically optimize your chromatographic conditions. This includes screening different stationary phases (e.g., C18, phenyl-hexyl, chiral columns), mobile phase compositions (including additives and pH adjustments), and temperature gradients.[2][3]
-
Column Chromatography: For preparative scale, silica gel chromatography is a common method.[4][5] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation.[5]
-
Alternative Techniques: If isomers co-elute, consider alternative analytical approaches such as NMR spectroscopy for quantification of the mixture or derivatization to enhance separability.
Q2: My mass spectrometry data shows identical mass-to-charge ratios for my pyrazole isomers. How can I differentiate them?
A2: While isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry can differ.
Troubleshooting:
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis. The collision-induced dissociation (CID) fragmentation patterns of the precursor ions can be unique to each isomer, allowing for their differentiation.[6]
-
High-Resolution Mass Spectrometry (HRMS): While not for differentiation, HRMS is crucial to confirm the elemental composition and rule out the presence of impurities with the same nominal mass.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Couple mass spectrometry with gas chromatography. The combination of retention time and mass spectral data provides two dimensions of identification.[1] The fragmentation patterns of pyrazoles in GC-MS are influenced by the substituent positions.[7]
Q3: I have a mixture of N-alkylated pyrazole isomers. How can I determine the position of the alkyl group?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of pyrazole isomers.
Troubleshooting:
-
1D NMR (¹H and ¹³C): Carefully analyze the chemical shifts and coupling constants. The electronic environment of the protons and carbons on the pyrazole ring will be different depending on the substituent positions.[4][8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations between the protons of the alkyl group and the carbons of the pyrazole ring. This can definitively establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity between protons on the alkyl group and protons on the pyrazole ring, confirming the isomeric structure.[4][6]
-
Q4: My reaction is producing an unexpected pyrazole isomer. What could be the cause?
A4: The formation of undesired pyrazole isomers is a common issue in synthesis, often due to a lack of regioselectivity.[9]
Troubleshooting:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of pyrazole synthesis.[10] Experimenting with different conditions may favor the formation of the desired isomer.[9]
-
Starting Materials: The structure of your starting materials, particularly unsymmetrical 1,3-dicarbonyl compounds, will dictate the potential for isomeric products.[9]
-
pH Control: The pH of the reaction can direct the cyclization pathway.[9] Exploring acidic versus neutral conditions may alter the product ratio.
Data Presentation: Chromatographic Separation of Pyrazole Isomers
Table 1: Example HPLC Parameters for Pyrazole Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[11] | Lux cellulose-2 (chiral)[2] |
| Mobile Phase | 0.1% Trifluoroacetic acid: Methanol (20:80)[11] | n-hexane/ethanol[2] |
| Flow Rate | 1.0 mL/min[11] | Not specified |
| Detection | 206 nm[11] | Not specified |
| Temperature | 25 ± 2°C[11] | Not specified |
Table 2: Example GC-MS Parameters for Pyrazole Isomer Analysis
| Parameter | Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS)[1] |
| Column | (Specify column type, e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | (Specify initial temp, ramp rate, final temp) |
| MS Ionization | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
Experimental Protocols
Protocol 1: General HPLC Method for Pyrazole Isomer Screening
-
Sample Preparation: Accurately weigh and dissolve the pyrazole isomer mixture in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: Start with a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Begin with an isocratic elution of acetonitrile and water (e.g., 50:50 v/v). If separation is poor, introduce a gradient elution. Acidifiers like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.[3][11]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[11]
-
Column Temperature: Maintain a constant column temperature, for example, 25°C.[11]
-
Detection: Monitor the elution profile at a wavelength where the pyrazole isomers have significant absorbance (e.g., 210 nm, 254 nm).
-
Analysis: Analyze the retention times and peak areas to assess the separation and relative abundance of the isomers.
Protocol 2: GC-MS Analysis of Pyrazole Isomers
-
Sample Preparation: Dissolve approximately 10 mg of the pyrazole mixture in a minimal amount of methanol and dilute with a volatile solvent like dichloromethane to a final volume of 10 mL.[1]
-
GC System: Use a gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Chromatographic Separation: Employ a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature with a gradient to ensure the separation of volatile components.
-
Mass Spectrometry: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). Use electron ionization (EI) at 70 eV.
-
Data Analysis: Identify the peaks corresponding to the pyrazole isomers based on their retention times. Compare the mass spectra of the separated isomers, paying close attention to the fragmentation patterns to aid in their identification.[7]
Protocol 3: NMR for Isomer Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Analyze chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR:
-
COSY: To establish proton-proton coupling networks within the molecule.
-
HSQC: To correlate directly bonded proton and carbon atoms.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting substituents to the pyrazole ring.
-
NOESY: To determine the spatial proximity of protons. This is particularly useful for confirming the regiochemistry of N-substituted pyrazoles.[4]
-
-
Interpretation: Combine the information from all NMR experiments to build a complete picture of the molecular structure and unambiguously assign the isomeric form.
Visualizations
Caption: Workflow for the separation and characterization of pyrazole isomers.
Caption: Troubleshooting logic for pyrazole isomer separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
Validation & Comparative
A Comparative Analysis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid and Other Pyrazole-Based Mitochondrial Pyruvate Carrier Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid with other pyrazole-based inhibitors of the Mitochondrial Pyruvate Carrier (MPC). The MPC is a critical regulator of cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer an objective performance comparison.
Performance Comparison of Pyrazole-Based MPC Inhibitors
The inhibitory activity of pyrazole-based compounds against the Mitochondrial Pyruvate Carrier (MPC) is typically quantified by their half-maximal effective concentration (EC50) in mitochondrial pyruvate respiration assays. A lower EC50 value indicates a more potent inhibitor. The following table summarizes the EC50 values for a selection of pyrazole inhibitors, including analogs of this compound, from a comprehensive study on pyrazole-based MPC inhibitors.
| Compound ID | Structure | EC50 (µM) of Mitochondrial Pyruvate Respiration Inhibition |
| BE2652 (38) | 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylic acid | 0.796[3] |
| BE1985 | (Structure not explicitly provided in abstract) | Hit compound with sub-micromolar activity[2] |
| BE2639 (65) | (Structure with pyrazole and acrylic acid moieties) | (Specific EC50 not in abstract, noted for interactions with MPC2) |
| BE2625 (72) | (Structure with pyrazole and acrylic acid moieties) | (Specific EC50 not in abstract, noted for interactions with MPC1) |
| UK-5099 | α-cyano-β-(1-phenylindol-3-yl)-acrylate | Potent, well-characterized MPC inhibitor (used as a reference)[4] |
Note: The specific EC50 value for this compound was not explicitly found in the searched literature. The data presented here is for structurally related pyrazole-3-carboxylic acid derivatives that also act as MPC inhibitors. The compound numbering (e.g., BE2652 (38)) corresponds to the designations in the primary research article.[3]
Signaling Pathway and Mechanism of Action
The Mitochondrial Pyruvate Carrier (MPC) is a protein complex located on the inner mitochondrial membrane.[5] It facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a crucial step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][6] Pyrazole inhibitors, including this compound, are thought to bind to the MPC complex, blocking the channel and preventing pyruvate translocation. This inhibition leads to a metabolic shift, forcing cells to rely more on glycolysis and lactate production for energy, a phenomenon that can be therapeutically exploited.[1]
Experimental Protocols
The primary method for evaluating the performance of MPC inhibitors is the Mitochondrial Pyruvate Respiration Inhibition Assay . This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of pyruvate as a substrate.
Objective: To determine the concentration at which a compound inhibits pyruvate-driven mitochondrial respiration by 50% (EC50).
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, EGTA, and bovine serum albumin)
-
Substrates: Pyruvate and Malate
-
ADP
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation protocols.
-
Respirometer Calibration: Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions.
-
Assay Setup: Add a standardized amount of isolated mitochondria to the respirometer chambers containing the respiration buffer.
-
State 2 Respiration: Add pyruvate and malate to the chambers to initiate substrate-dependent, non-phosphorylating (State 2) respiration.
-
Compound Addition: Introduce varying concentrations of the test compound (or vehicle control) to the chambers and incubate for a defined period.
-
State 3 Respiration: Initiate phosphorylating (State 3) respiration by adding a saturating amount of ADP.
-
Data Acquisition: Continuously record the oxygen concentration in the chambers. The rate of oxygen consumption reflects the rate of mitochondrial respiration.
-
Data Analysis: Calculate the rate of pyruvate-driven State 3 respiration for each compound concentration. Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Conclusion
References
- 1. Structural and functional analysis of the mitochondrial pyruvate carrier | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 2. Structure of mitochondrial pyruvate carrier and its inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Structures and mechanism of the human mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-1H-pyrazole-3-carboxamide Analogs as Cannabinoid Receptor 1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-1H-pyrazole-3-carboxamide analogs, a class of compounds extensively studied for their potent and selective antagonist activity at the cannabinoid receptor 1 (CB1). The discovery of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a potent and specific CB1 antagonist, has been a pivotal starting point for these investigations.[1][2] Understanding the SAR of this scaffold is crucial for the rational design of novel therapeutic agents targeting the endocannabinoid system.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro binding affinities (Ki) of key 5-aryl-1H-pyrazole-3-carboxamide analogs for the CB1 receptor. These data are compiled from competitive binding assays using rat brain membranes and a radiolabeled cannabinoid agonist.
| Compound ID | R1 (at position 1 of pyrazole) | R5 (at position 5 of pyrazole) | R3 (at position 3 of pyrazole) | CB1 Ki (nM) |
| SR141716A (1) | 2,4-dichlorophenyl | 4-chlorophenyl | N-(piperidin-1-yl)carboxamide | 7.5[3] |
| Analog 2 | 2,4-dichlorophenyl | 4-bromophenyl | N-(piperidin-1-yl)carboxamide | 8.3[3] |
| Analog 3 | 2,4-dichlorophenyl | 4-iodophenyl | N-(piperidin-1-yl)carboxamide | 7.5[3] |
| Analog 4 | 2,4-dichlorophenyl | phenyl | N-(piperidin-1-yl)carboxamide | 100[3] |
| Analog 5 | 2-chlorophenyl | 4-methoxyphenyl | N-phenylcarboxamide | >1000[4] |
| Analog 6 | 2,4-dichlorophenyl | 4-chlorophenyl | N-cyclohexylcarboxamide | 15.6[2] |
| Analog 7 | 2,4-dichlorophenyl | 4-chlorophenyl | N-morpholinocarboxamide | 28.5[2] |
Key SAR Insights:
-
Substitution at the 5-phenyl ring: A para-substituted halogen (Cl, Br, I) on the phenyl ring at the 5-position of the pyrazole is critical for high affinity.[1] Unsubstituted phenyl or other substitutions lead to a significant decrease in potency.
-
Substituent at the 1-position: A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring is a key structural requirement for potent CB1 antagonistic activity.[1]
-
The carboxamide moiety at the 3-position: The N-piperidinyl carboxamide group at the 3-position is crucial for high affinity.[1] Replacing it with other amides, such as N-cyclohexyl or N-morpholino, generally leads to a decrease in binding affinity.[2]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using competitive radioligand binding assays. Below is a detailed methodology for a typical CB1 receptor binding assay.
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Membrane Preparation: Rat brain membranes endogenously expressing the CB1 receptor.
-
Radioligand: [3H]CP-55,940 (a potent cannabinoid agonist).
-
Test Compounds: 5-aryl-1H-pyrazole-3-carboxamide analogs.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Whole rat brains are homogenized in a cold buffer and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 10-20 µg per well.
-
Competition Assay: The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand ([3H]CP-55,940, typically around 1.5 nM) and varying concentrations of the unlabeled test compounds.[5]
-
Equilibrium: The incubation is carried out for 2 hours at 30°C with gentle shaking to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CB1 receptor and the general workflow of a competitive binding assay.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives: An In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives. Due to the limited publicly available in vivo data for this specific class of compounds, this guide draws upon broader data from related pyrazole carboxylic acid derivatives to provide a comparative context against established alternatives in key therapeutic areas such as inflammation and cancer.
While direct in vivo efficacy studies on this compound derivatives are not extensively reported in publicly accessible literature, the broader class of pyrazole carboxylic acid derivatives has demonstrated significant potential in various animal models. These compounds are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This guide will synthesize available in vivo data for structurally related pyrazole derivatives and compare their performance with standard therapeutic agents.
Anti-inflammatory and Analgesic Efficacy
Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Comparison with Standard NSAIDs
In preclinical models, pyrazole derivatives have shown comparable or superior efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib. For instance, in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, various pyrazole derivatives have demonstrated a significant reduction in paw volume.[3][4]
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives and Standard Drugs in the Carrageenan-Induced Paw Edema Model
| Compound/Drug | Dose (mg/kg) | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Pyrazole Derivative (Generic) | 10 | 3 | 65-80 | [2] |
| Indomethacin | 5 | 3-5 | Significant Inhibition | [3] |
| Celecoxib | Varies | Varies | Potent Inhibition | [5] |
Note: Data for "Pyrazole Derivative (Generic)" is a representative range from literature on various pyrazole compounds and not specific to the 5-(2-chlorophenyl) subclass.
Anticancer Efficacy
The anticancer potential of pyrazole derivatives is an active area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR-2 and mTOR.[6][7][8]
Comparison with Standard Chemotherapeutic Agents
In vivo studies using xenograft models in immunodeficient mice have been employed to evaluate the antitumor activity of pyrazole derivatives.[9][10] While specific data for this compound derivatives is scarce, related compounds have shown promise in reducing tumor volume and inhibiting proliferation.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives in Xenograft Models
| Compound Class | Cancer Cell Line | Animal Model | Efficacy Endpoint | Result | Reference |
| Pyrazole Derivatives | Various | Nude Mice | Tumor Growth Inhibition | Significant | [11] |
| Standard Chemotherapy | Matched to cell line | Nude Mice | Tumor Growth Inhibition | Varies | [9] |
Note: This table represents a general overview due to the lack of specific in vivo data for the requested compound class.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. Below are standard protocols for the key experiments cited.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[3][12][13]
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[3][13]
-
Test Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Tumor Xenograft Studies in Mice
This model is a cornerstone for evaluating the in vivo anticancer efficacy of new chemical entities.[9][14][15]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[9][10]
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and suspended in a suitable medium. A specific number of cells (e.g., 3.0 x 10^6) are injected subcutaneously into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using the formula: Volume = (width)^2 x length/2.[9]
-
Treatment: Once tumors reach a certain volume (e.g., 50–60 mm³), animals are randomized into treatment and control groups. The test compound or vehicle is administered according to a predetermined schedule.[9]
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated group to the control group. Animal body weight and general health are also monitored for toxicity.
Signaling Pathways and Mechanisms of Action
The biological activity of pyrazole derivatives is underpinned by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli trigger the expression of COX-2, which in turn catalyzes the production of prostaglandins (PGs), key mediators of inflammation and pain.[16][17] Pyrazole-based COX-2 inhibitors block this pathway, leading to a reduction in inflammation.
COX-2 signaling pathway in inflammation.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][18] Pyrazole derivatives have been identified as inhibitors of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.
VEGFR-2 signaling pathway in tumor angiogenesis.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel pyrazole derivative.
In vivo efficacy testing workflow.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. inotiv.com [inotiv.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 18. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Analysis of the Mechanisms of Action: 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives represent a rich scaffold for the development of anti-inflammatory agents, with many exhibiting potent and selective COX-2 inhibition. This guide examines the established mechanism of celecoxib and the probable mechanism of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid within this context.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that functions as a potent and selective inhibitor of the COX-2 enzyme.[1][2] Its selectivity for COX-2 over COX-1 is a key feature of its mechanism, leading to its anti-inflammatory, analgesic, and antipyretic effects while minimizing the risk of gastrointestinal complications commonly seen with non-selective NSAIDs.[2]
Mechanism of Action of Celecoxib
The primary mechanism of celecoxib involves the reversible, competitive inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[1][2] The structural basis for its selectivity lies in the difference in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky sulfonamide group of celecoxib, a feature absent in the more constricted active site of COX-1.
Beyond its well-established role as a COX-2 inhibitor, research suggests that celecoxib may also exert its effects through COX-2 independent pathways, particularly in the context of cancer. These alternative mechanisms may involve the induction of apoptosis and inhibition of angiogenesis.
The signaling pathway for celecoxib's primary anti-inflammatory action is depicted below:
References
A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental validation, and signaling pathways of pyrazole-based selective COX-2 inhibitors, offering a comparative perspective for scientific research and pharmaceutical development.
The selective inhibition of cyclooxygenase-2 (COX-2) is a cornerstone of modern anti-inflammatory therapy. Pyrazole derivatives represent a significant class of compounds that have been successfully developed as selective COX-2 inhibitors. This guide provides a comparative analysis of prominent pyrazole-based COX-2 inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to aid researchers and professionals in the field of drug discovery and development.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] The strategic advantage of selective COX-2 inhibitors lies in their ability to target inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1]
Celecoxib, a well-known pyrazole-based COX-2 inhibitor, is widely used for treating arthritis and acute pain.[2] However, ongoing research has led to the development of novel pyrazole derivatives with potentially enhanced potency and selectivity. This guide will delve into a comparative analysis of Celecoxib and other notable pyrazole-based compounds.
Comparative Analysis of COX-2 Inhibitory Activity
The efficacy of COX inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable for a selective COX-2 inhibitor.
The following table summarizes the in vitro inhibitory activities of Celecoxib and other pyrazole-based derivatives.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | 5.42 | 2.16 | 2.51 | [3] |
| Celecoxib | >50 | 0.28 | >178.57 | [4] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [3] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [3] |
| Compound 8d | >50 | 0.26 | >192.3 | [4] |
| Compound 5u | 130.19 | 1.79 | 72.73 | [5] |
| Compound 5s | 165.02 | 2.51 | 65.75 | [5] |
Note: IC50 and SI values can vary between different assays and experimental conditions.
As the data indicates, novel synthesized pyrazole derivatives such as compounds 5f, 6f, and 8d have demonstrated comparable or even superior COX-2 inhibitory potency and selectivity compared to Celecoxib in certain studies.[3][4] For instance, compound 8d exhibited a potent COX-2 IC50 of 0.26 μM and a selectivity index greater than 192.3, highlighting its potential as a highly selective inhibitor.[4] Similarly, compounds 5f and 6f showed lower IC50 values for COX-2 than Celecoxib in the same study.[3]
Signaling Pathway and Mechanism of Action
The anti-inflammatory effects of pyrazole-based inhibitors are achieved by blocking the COX-2 enzyme, thereby preventing the synthesis of prostaglandins (like PGE2) that mediate inflammation, pain, and fever.[6]
Mechanism of COX-2 Inhibition by Pyrazole Derivatives.
Experimental Protocols
A standardized methodology is crucial for the comparative evaluation of COX inhibitors. Below are generalized protocols for key in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine or human COX-1 and recombinant human or ovine COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other detection methods like LC-MS/MS
-
96-well plates, incubator, and plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound dilutions to the wells. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction using a quenching solution as per the EIA kit instructions.[6]
-
Measure the amount of PGE2 produced using the EIA kit or other detection methods.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% enzyme activity control.[6]
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model
This model assesses the anti-inflammatory activity of a compound in a living organism.[4][7]
-
Animals: Wistar or Sprague-Dawley rats.
-
Materials:
-
Test compounds and a standard drug (e.g., Indomethacin or Celecoxib)
-
Carrageenan solution (1% w/v) in saline
-
Pletysmometer or digital caliper to measure paw volume/thickness
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.
-
After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The increase in paw volume is an indicator of edema. Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the COX inhibitory potential of a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Target Validation of Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a specific, validated biological target for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is not extensively documented in publicly accessible literature, the broader class of pyrazole carboxylic acid derivatives has been the subject of significant research. These compounds have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. This guide provides a comparative overview of the validation of three prominent biological targets for this class of molecules: Cyclooxygenase-2 (COX-2), Carbonic Anhydrase IX (CA IX), and Monoacylglycerol Lipase (MAGL).
Comparison of Biological Targets and Inhibitor Potency
The following table summarizes the inhibitory potency of representative pyrazole carboxylic acid derivatives and related compounds against their respective biological targets.
| Target Enzyme | Representative Inhibitor | Chemical Class | IC50 Value | Target Class | Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | Celecoxib | Pyrazole | 40 nM[1] | Oxidoreductase | Anti-inflammatory, Analgesic, Anticancer |
| Rofecoxib | Furanone | 18 nM[2] | Oxidoreductase | Anti-inflammatory, Analgesic | |
| Carbonic Anhydrase IX (CA IX) | 5-Aryl-1H-pyrazole-3-carboxylic acid derivatives | Pyrazole | 5 - 25 µM (Kᵢ)[3] | Lyase | Anticancer |
| Acetazolamide | Sulfonamide | 25.8 nM (Kᵢ)[4] | Lyase | Diuretic, Anticonvulsant, Glaucoma treatment | |
| Monoacylglycerol Lipase (MAGL) | 1,5-Diphenylpyrazole-3-carboxamide derivative (Compound 26) | Pyrazole carboxamide | 0.51 µM | Hydrolase | Neurodegenerative diseases, Anti-inflammatory, Anticancer |
| JZL 195 | Carbamate | Positive Control[5] | Hydrolase | Research tool |
Signaling Pathways
Understanding the signaling pathways in which these drug targets operate is crucial for elucidating the mechanism of action of pyrazole carboxylic acid derivatives and predicting their physiological effects.
The Cyclooxygenase-2 (COX-2) pathway is central to the inflammatory process.[6][7][8] COX-2 converts arachidonic acid to prostaglandin E2 (PGE2), which then binds to prostanoid receptors, activating downstream signaling cascades that promote inflammation, cell proliferation, and metastasis.[8] Pyrazole inhibitors like Celecoxib block the enzymatic activity of COX-2, thereby reducing the production of PGE2.[9]
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] This activity is crucial for maintaining pH homeostasis in cancer cells, particularly under hypoxic conditions, thereby promoting tumor cell survival and proliferation.[12] Pyrazole carboxylic acids have been shown to selectively inhibit CA IX.[3]
Monoacylglycerol Lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[13][14] By hydrolyzing 2-AG, MAGL terminates its signaling effects, which are mediated through cannabinoid receptors (CB1 and CB2).[15] Inhibition of MAGL by compounds such as pyrazole carboxamides leads to an accumulation of 2-AG, enhancing endocannabinoid signaling and producing therapeutic effects like analgesia and anti-inflammation.[16]
Experimental Protocols for Target Validation
The validation of a biological target is a critical step in drug discovery. Below are detailed methodologies for key experiments used to characterize the inhibitory activity of pyrazole carboxylic acid derivatives.
In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.
1. COX-2 Inhibition Assay (Fluorometric) [17][18]
-
Objective: To determine the IC50 value of a test compound against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, add the COX-2 enzyme, COX cofactor, and assay buffer.
-
Add the test compound or control to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for a defined period.
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow) [4][19]
-
Objective: To measure the direct inhibitory effect of a compound on the CO₂ hydratase activity of recombinant human CA IX.
-
Materials:
-
Recombinant human CA IX enzyme
-
CO₂-saturated water
-
Assay buffer (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)
-
Test compound (dissolved in a suitable solvent)
-
Positive control (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Load the CA IX enzyme solution, mixed with the test compound or control, into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water into the second syringe.
-
Rapidly mix the contents of the two syringes.
-
The CA IX-catalyzed hydration of CO₂ causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
Record the initial rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 or Kᵢ value from the dose-response curve.
-
3. Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric) [20][21][22]
-
Objective: To screen for and quantify the inhibitory activity of compounds against human recombinant MAGL.
-
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer
-
Fluorogenic MAGL substrate
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., JZL 195)
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
To the wells of a 96-well plate, add the MAGL enzyme and assay buffer.
-
Add the test compound or control and pre-incubate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MAGL substrate to all wells.
-
Measure the increase in fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) for 30-60 minutes at 37°C.
-
The rate of fluorescence increase is proportional to MAGL activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.
-
Logical Framework for Target Validation
The process of validating a biological target for a novel compound follows a logical progression from in vitro characterization to cellular and in vivo studies.
This guide provides a framework for understanding and comparing the validation of biological targets for pyrazole carboxylic acid derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 13. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 14. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 15. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Pyrazole Carboxylic Acid Derivatives
Disclaimer: Publicly available experimental data on the specific cross-reactivity profile of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is limited. To fulfill the structural and content requirements of this guide, we will use Celecoxib , a well-characterized and widely studied pyrazole derivative, as a representative example. Celecoxib's extensive documentation allows for a thorough comparison of its on-target versus off-target activities, providing a valuable framework for researchers evaluating similar compounds.
Introduction to Pyrazole Derivatives as Enzyme Inhibitors
The pyrazole moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Pyrazole-3-carboxylic acid derivatives, in particular, have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][5]
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that contains a pyrazole core. It is designed to preferentially inhibit cyclooxygenase-2 (COX-2), an enzyme isoform induced during inflammatory processes, over the constitutively expressed cyclooxygenase-1 (COX-1), which is involved in maintaining gastric mucosal integrity and other physiological functions.[6][7] This selectivity is the basis for its therapeutic action and provides a clear model for assessing on-target vs. off-target cross-reactivity.
Quantitative Comparison of Target Selectivity: Celecoxib
The primary measure of cross-reactivity for Celecoxib is its differential inhibitory potency against the two COX isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The ratio of IC50 values (COX-1/COX-2) is used to express the selectivity of the compound.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System |
| Celecoxib | COX-1 | 82 | 12 | Human Peripheral Monocytes[1] |
| COX-2 | 6.8 | |||
| Celecoxib | COX-1 | - | 7.6 | Human Whole Blood Assay[8] |
| COX-2 | - | |||
| Ibuprofen | COX-1 | 12 | 0.15 (Non-selective) | Human Peripheral Monocytes[1] |
| COX-2 | 80 | |||
| Indomethacin | COX-1 | 0.0090 | 0.029 (COX-1 Selective) | Human Peripheral Monocytes[1] |
| COX-2 | 0.31 |
Table 1: Comparative IC50 values of Celecoxib and other NSAIDs against COX-1 and COX-2. Data is compiled from in vitro assays to demonstrate relative potency and selectivity.
Broader Cross-Reactivity Profile
Beyond its primary targets, a compound's cross-reactivity can manifest in two ways: clinical hypersensitivity reactions and off-target molecular interactions.
Clinical Cross-Reactivity: In patients with known hypersensitivity to non-selective NSAIDs (like aspirin), the potential for a reaction with a selective COX-2 inhibitor is a clinical concern. Systematic reviews of oral challenges show that Celecoxib is generally well-tolerated, with a low cross-reactivity rate. In analyses of patients with NSAID hypersensitivity, the reaction rate to Celecoxib challenges was found to be between 2.0% and 3.29%.[2][5] Another study reported a cross-reaction rate of 10.3% in a cohort of patients with hypersensitivity to aspirin and other NSAIDs.[9]
Off-Target Signaling Pathways: Some biological effects of Celecoxib have been attributed to mechanisms independent of COX-2 inhibition. Studies have shown that Celecoxib and its analogues can interact with other signaling pathways, which can be considered off-target effects or cross-reactivity at the molecular level.
-
Akt Signaling: Celecoxib has been reported to inhibit the phosphorylation and kinase activity of Akt, a key protein in cell survival pathways.[10][11]
-
GSK3 and c-FLIP Regulation: In some cancer cell lines, Celecoxib has been shown to induce phosphorylation of glycogen synthase kinase-3 (GSK3) in an Akt-independent manner, leading to the degradation of the anti-apoptotic protein c-FLIP.[12][13]
-
ERK Pathway: The compound has also been observed to suppress the activation of the ERK signaling pathway in certain cellular contexts.[11]
These interactions highlight the importance of screening compounds against a broader panel of kinases and signaling proteins to fully characterize their cross-reactivity profile.
Experimental Protocols
The following is a generalized protocol for an in vitro assay to determine the inhibitory potency of a compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[14]
-
Cofactors: Hematin, L-epinephrine.[15]
-
Substrate: Arachidonic Acid.[15]
-
Test compound (e.g., Celecoxib) and vehicle control (e.g., DMSO).
-
Stop Solution (e.g., 2.0 M HCl).[15]
-
96-well microplate.
-
Detection System: Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS-MS) setup to quantify PGE2.[3][15]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO. Create a series of dilutions at 10x the final desired concentration in Assay Buffer.
-
Enzyme Incubation: In a 96-well plate, add Assay Buffer, cofactors (e.g., hematin), and the COX-1 or COX-2 enzyme to designated wells.[3][15]
-
Inhibitor Addition: Add 10 µL of the diluted test compound, reference inhibitor (e.g., Celecoxib), or vehicle (for control wells) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[3][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[15]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at 37°C.[3][15]
-
Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., HCl).[15]
-
Product Detection: Quantify the amount of PGE2 produced in each well using a suitable detection method like an EIA kit or LC-MS-MS.[15]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Mandatory Visualizations
Caption: Prostaglandin synthesis pathway showing inhibition by Celecoxib.
Caption: Generalized workflow for an in vitro COX inhibition assay.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Chlorophenyl Pyrazole Carboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of chlorophenyl pyrazole carboxylic acids and their derivatives. It delves into their structure-activity relationships (SAR) as antifungal, anti-inflammatory, and anticancer agents, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a chlorophenyl group and a carboxylic acid moiety can significantly influence the pharmacological profile of these compounds. This guide synthesizes data from various studies to offer a comparative analysis of their performance and underlying mechanisms.
Comparative Analysis of Biological Activities
The biological efficacy of chlorophenyl pyrazole carboxylic acids and their analogs is highly dependent on the substitution pattern on both the pyrazole and phenyl rings. The following tables summarize the quantitative data from various studies, focusing on their antifungal, anti-inflammatory, and anticancer activities.
Antifungal Activity
Chlorophenyl pyrazole derivatives have shown significant promise as antifungal agents, often by targeting the fungal succinate dehydrogenase (SDH) enzyme.
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound ID | R Group on Pyrazole | Phenyl Ring Substitution | Target Fungi | IC50 / EC50 (µM) | Reference |
| SCU2028 | 3-(difluoromethyl)-1-methyl | N-[2-[(3-chlorophenyl)amino]phenyl] | Rhizoctonia solani | 7.48 mg/L | [1] |
| 9m | 3-(difluoromethyl)-1-methyl | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | Colletotrichum orbiculare | 5.50 µg/mL | [2] |
| 9m | 3-(difluoromethyl)-1-methyl | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | Rhizoctonia solani | 14.40 µg/mL | [2] |
| 7ai | Isoxazolol pyrazole carboxylate | - | Rhizoctonia solani | 0.37 µg/mL | [3] |
| 1v | Aryl trifluoromethoxy group | - | Fusarium graminearum | 0.0530 | [4] |
Structure-Activity Relationship (SAR) for Antifungal Activity:
-
The presence of a difluoromethyl group at the C3 position of the pyrazole ring is often associated with potent antifungal activity.
-
The nature of the substituent on the phenyl ring plays a crucial role. Complex aromatic systems, such as in compound 9m , can enhance the antifungal spectrum.
-
The amide linkage between the pyrazole carboxylic acid and the chlorophenyl moiety is a common feature in active compounds.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of pyrazole derivatives exhibit anti-inflammatory properties through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | R Group on Pyrazole | Phenyl Ring Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | - | 15 | 0.04 | 375 | [5] |
| SC-558 | Diarylpyrazole-based | - | 11 | 0.021 | 524 | [5] |
| Compound 11 | Differently substituted | - | - | 0.043 | - | [6] |
| Compound 12 | Differently substituted | - | - | 0.049 | - | [6] |
| Compound 15 | Differently substituted | - | - | 0.049 | - | [6] |
| Compound 5f | Pyrazolone skeleton | Trimethoxybenzylidene | >14.34 | 1.50 | >9.56 | [7] |
| Compound 6f | Aminopyrazole scaffold | Trimethoxybenzylidene | >9.56 | 1.15 | >8.31 | [7] |
Structure-Activity Relationship (SAR) for COX-2 Inhibition:
-
The presence of a sulfonamide or a similar pharmacophore on the phenyl ring is a key feature for potent and selective COX-2 inhibition, as seen in Celecoxib.
-
The nature of the substituents at the N1 and C5 positions of the pyrazole ring significantly influences selectivity. Bulky groups are generally favored for fitting into the larger active site of COX-2.
-
The trifluoromethyl group at the C3 position of the pyrazole ring in Celecoxib contributes to its high potency.
Anticancer Activity: ALKBH1 Inhibition
Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer.[8]
Table 3: ALKBH1 Inhibitory Activity of a 1H-Pyrazole-4-carboxylic Acid Derivative
| Compound ID | Core Structure | Activity | Key Findings | Reference |
| Compound 29 | 1H-pyrazole-4-carboxylic acid derivative | Highly potent ALKBH1 inhibitor | A prodrug (29E) showed excellent cellular activity, increased 6mA abundance, and inhibited gastric cancer cell viability. | [8] |
Structure-Activity Relationship (SAR) for ALKBH1 Inhibition:
-
The 1H-pyrazole-4-carboxylic acid scaffold has been identified as a promising starting point for designing ALKBH1 inhibitors.[8]
-
Further structural optimization is needed to improve cell permeability, which was addressed through the development of a prodrug in the case of compound 29.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays cited in this guide.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This method is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.[3]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Incorporation of Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), test a range of concentrations and use probit analysis to calculate the EC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the IC50 values of test compounds against COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of a fluorogenic probe (e.g., ADHP), and a solution of arachidonic acid (the substrate).
-
Enzyme and Compound Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, diluted enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the slope of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is critical for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways.
COX-2 Inhibition in the Arachidonic Acid Pathway
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; PLA2 [label="Phospholipase A2", fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible by inflammatory stimuli)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs_H [label="Prostaglandins\n(Housekeeping functions)", fillcolor="#F1F3F4"]; PGs_I [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#F1F3F4"]; Inhibitor [label="Chlorophenyl Pyrazole\nCarboxylic Acids\n(Selective COX-2 Inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Membrane -> PLA2 [style=invis]; PLA2 -> AA; AA -> COX1; AA -> COX2; COX1 -> PGs_H; COX2 -> PGs_I; Inhibitor -> COX2 [arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment subgraph { rank=same; COX1; COX2; } } . Caption: Inhibition of COX-2 by chlorophenyl pyrazole carboxylic acids.
Fungal Succinate Dehydrogenase (SDH) Inhibition
// Nodes TCA [label="Tricarboxylic Acid (TCA) Cycle", fillcolor="#F1F3F4"]; Succinate [label="Succinate", fillcolor="#FBBC05", fontcolor="#202124"]; SDH [label="Succinate Dehydrogenase (SDH)\n(Complex II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fumarate [label="Fumarate", fillcolor="#F1F3F4"]; ETC [label="Electron Transport Chain", fillcolor="#F1F3F4"]; UQ [label="Ubiquinone (Q)", fillcolor="#F1F3F4"]; UQH2 [label="Ubiquinol (QH2)", fillcolor="#F1F3F4"]; ATP [label="ATP Production (Respiration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Chlorophenyl Pyrazole\nCarboxylic Acids\n(SDH Inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TCA -> Succinate; Succinate -> SDH; SDH -> Fumarate; SDH -> ETC [label="e-"]; UQ -> SDH; SDH -> UQH2; ETC -> ATP; Inhibitor -> SDH [arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment subgraph { rank=same; Succinate; UQ; } subgraph { rank=same; Fumarate; UQH2; } } . Caption: Inhibition of fungal SDH by chlorophenyl pyrazole carboxylic acids.
ALKBH1-Mediated DNA Demethylation Pathway
// Nodes DNA [label="DNA with N6-methyladenine (6mA)", fillcolor="#F1F3F4"]; ALKBH1 [label="ALKBH1 Demethylase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Demethylated_DNA [label="Demethylated DNA", fillcolor="#F1F3F4"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#F1F3F4"]; Tumor_Growth [label="Gastric Tumor Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="1H-Pyrazole-4-carboxylic\nAcid Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DNA -> ALKBH1; ALKBH1 -> Demethylated_DNA; Demethylated_DNA -> Gene_Expression; Gene_Expression -> Tumor_Growth; Inhibitor -> ALKBH1 [arrowhead=tee, color="#EA4335"]; } . Caption: Inhibition of ALKBH1 by 1H-pyrazole-4-carboxylic acid derivatives.
Conclusion
Chlorophenyl pyrazole carboxylic acids and their derivatives represent a rich source of biologically active compounds with significant potential in the development of new antifungal, anti-inflammatory, and anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the pyrazole and phenyl rings for achieving high potency and selectivity. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in this field, facilitating further investigation and the rational design of novel therapeutic agents based on this versatile chemical scaffold. Future comparative studies that evaluate a series of these compounds under standardized conditions will be invaluable for a more direct and definitive assessment of their relative performance.
References
- 1. Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Prowess of Pyrazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial spectrum of several pyrazole derivatives, supported by experimental data, detailed methodologies, and a mechanistic overview.
Comparative Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial efficacy of newly synthesized pyrazole derivatives has been extensively evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized in the table below, showcases the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.
| Compound/Derivative | Target Microorganism | Gram Stain | Antimicrobial Activity (MIC in µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazone (6) | Staphylococcus aureus | Positive | 0.78–1.56 | [1] |
| Acinetobacter baumannii | Negative | 0.78–1.56 | [1] | |
| 3-Coumarinyl substituted compound (7) | MRSA | Positive | Potent growth inhibitors | [1] |
| Acinetobacter baumannii | Negative | Potent growth inhibitors | [1] | |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive bacteria | Positive | <1 | [1] |
| Gram-negative bacteria | Negative | <1 | [1] | |
| Aza-indole-derived pyrazole (36) | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Negative | 0.31–1.56 | [1] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | Positive | 62.5–125 | [2] |
| Bacillus subtilis | Positive | 62.5–125 | [2] | |
| Klebsiella pneumoniae | Negative | 62.5–125 | [2] | |
| Escherichia coli | Negative | 62.5–125 | [2] | |
| Candida albicans | - | 2.9–7.8 | [2] | |
| Aspergillus niger | - | 2.9–7.8 | [2] | |
| Pyrazole aminopropyl isothiocyanate (26) | Botrytis cinerea | - | 2.432 (EC50) | [3] |
| Rhizoctonia solani | - | 2.182 (EC50) | [3] | |
| Fusarium oxysporum | - | 6.986 (EC50) | [3] | |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | - | 0.37 (EC50) | [4][5] |
| Compound 3 (unspecified pyrazole derivative) | Escherichia coli | Negative | 0.25 | [6] |
| Compound 4 (unspecified pyrazole derivative) | Streptococcus epidermidis | Positive | 0.25 | [6] |
| Compound 2 (unspecified pyrazole derivative) | Aspergillus niger | - | 1 | [6] |
Experimental Protocols
The antimicrobial activities of the pyrazole derivatives listed above were determined using standardized and widely accepted laboratory techniques. The following is a detailed description of the primary methods employed.
Agar Diffusion Method
The agar diffusion method is a qualitative or semi-quantitative test used to determine the antimicrobial susceptibility of microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at an optimal temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) to ensure confluent growth.
-
Application of Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, while discs with standard antibiotics (e.g., Chloramphenicol, Ciprofloxacin) or antifungals (e.g., Clotrimazole) are used as positive controls.[2][6]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth, Sabouraud Dextrose broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A well containing only the growth medium and the inoculum serves as a positive control for growth, while a well with only uninoculated medium serves as a negative control.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A significant number of pyrazole derivatives exert their antibacterial effect by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[3][4][7] These enzymes are crucial for bacterial DNA replication, repair, and transcription.
-
DNA Gyrase (a type II topoisomerase) is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication.
-
Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
The inhibition of these enzymes by pyrazole derivatives leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. This mechanism of action is particularly noteworthy as it is distinct from that of many existing antibiotic classes, suggesting that pyrazole derivatives could be effective against drug-resistant bacterial strains.[1][3]
References
- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Pyrazole Compounds
This guide offers a detailed comparison of common analytical techniques for the validation, quantification, and characterization of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly in reversed-phase mode (RP-HPLC) with UV detection, is a cornerstone for the quantitative analysis of pyrazole derivatives. It is widely used for purity assessment, stability studies, and quality control due to its high precision, accuracy, and sensitivity.[1][2]
Data Presentation: Comparison of Validated RP-HPLC Methods
The following table summarizes validation parameters from different published methods for the analysis of pyrazole derivatives, demonstrating the technique's robust performance.
| Validation Parameter | Method 1: 5-Hydrazinyl-4-phenyl-1H-pyrazole[1] | Method 2: Pyrazoline Derivative[2] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% TFA in Water (75:25 v/v) | 0.1% TFA: Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 237 nm | 206 nm |
| Linearity Range | 2.5 - 50 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.998 |
| Limit of Detection (LOD) | 2.43 µg/mL | 4 µg/mL |
| Limit of Quantification (LOQ) | 7.38 µg/mL | 15 µg/mL |
| Accuracy (% Recovery) | 98% - 102% | Not explicitly stated, but excellent recoveries reported.[2] |
| Precision (% RSD) | < 2.0% | Not explicitly stated, but RSD found to be within acceptable limits.[2] |
Experimental Protocol: RP-HPLC Method
This protocol outlines a typical stability-indicating RP-HPLC method for pyrazole quantification.[1]
-
Reagents and Materials:
-
Pyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v). Filter through a 0.45 µm membrane and degas.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[1]
-
-
Sample Preparation:
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase to achieve a stable baseline.
-
Inject 20 µL of each standard and sample solution.
-
Record the chromatograms and measure the peak area of the analyte.
-
Construct a calibration curve by plotting peak area against the concentration of the standard solutions.
-
Determine the pyrazole concentration in the sample from the calibration curve.[1]
-
Mandatory Visualization: HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile pyrazole compounds, particularly for separating and identifying regioisomers in complex mixtures, which can be challenging with other methods.[3] The combination of chromatographic separation by GC and mass analysis by MS provides high specificity.
Data Presentation: GC-MS Method Parameters
The table below outlines typical parameters for the GC-MS analysis of pyrazole isomers.[3]
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Optimized gradient (e.g., 50°C hold for 2 min, ramp to 280°C) |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (Qualitative), Selected Ion Monitoring (SIM) (Quantitative) |
| Validation | Method validated for linearity, accuracy, and precision.[3] |
Experimental Protocol: GC-MS Analysis
This protocol is adapted for the analysis of pyrazole isomers in industrial mixtures.[3]
-
Reagents and Materials:
-
Pyrazole sample mixture
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (IS) solution (e.g., a non-interfering stable isotope-labeled pyrazole)
-
-
Sample Preparation:
-
Sample Dissolution: Accurately weigh ~10 mg of the pyrazole mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[3]
-
Internal Standard Spiking: Add a known volume of the IS solution to the sample. The final IS concentration should be in the mid-range of the expected analyte concentrations.[3]
-
-
GC-MS Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Run the analysis using the optimized temperature program and MS parameters.
-
Qualitative Analysis: Identify isomers by comparing their retention times and mass fragmentation patterns with reference standards or spectral libraries.
-
Quantitative Analysis: Use SIM mode to monitor specific ions for the analytes and the IS. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.
-
Mandatory Visualization: GC-MS Workflow
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized pyrazole compounds.[4][5] While not typically used for precise quantification in the same manner as chromatography, they provide critical information about molecular structure, functional groups, and electronic properties.
Data Presentation: Summary of Spectroscopic Data
The following tables summarize typical data obtained for pyrazole derivatives.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [4][5]
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| 1-Methylpyrazole | ~7.5 (d) | ~6.2 (t) | ~7.4 (d) | ~3.9 (s, N-CH₃) |
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹) [4]
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3100 - 3500 | Broad band (if unsubstituted at N1) |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity |
| C=N stretch | 1580 - 1650 | Medium to strong absorption |
| C=C stretch (Ring) | 1400 - 1500 | Medium to strong absorption |
| N-O stretch (Nitro group) | 1500-1560 & 1300-1360 | Asymmetric & symmetric stretching |
Experimental Protocols: Spectroscopic Analysis
1. NMR Spectroscopy (¹H & ¹³C) [4][6]
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[4]
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[4]
-
Data Acquisition (¹³C NMR): Acquire on the corresponding frequency. A wider spectral width (~200 ppm), longer relaxation delay (2-5 s), and a larger number of scans (≥1024) are typically required.[4]
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Objective: To study electronic transitions and determine concentration via a calibration curve.
-
Sample Preparation: Prepare a stock solution (~10⁻³ M) of the pyrazole compound in a UV-transparent solvent (e.g., methanol, ethanol). Prepare a series of dilutions from the stock.[4]
-
Data Acquisition: Use a quartz cuvette (1 cm path length). Record a baseline spectrum with the pure solvent. Record the absorption spectrum of each dilution over a specified range (e.g., 200-400 nm).[5]
Mandatory Visualization: Spectroscopic Analysis Workflow
References
A Comparative Guide to the Therapeutic Potential of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Analogs
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Analogs of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a distinct class within this family, are gaining attention for their potential therapeutic applications, particularly in oncology.[3][4] These compounds are being investigated for their ability to inhibit key biological pathways involved in cancer progression, such as protein kinases, and to induce apoptosis in cancer cells.[5][6] This guide offers a comparative overview of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in this promising field.
Comparative Anticancer Activity
The substitution pattern on the pyrazole ring system significantly influences the cytotoxic efficacy of these compounds.[3] Various analogs have been synthesized and evaluated against a range of human cancer cell lines, demonstrating activities from moderate to potent. The data below, compiled from multiple studies on diverse pyrazole derivatives, illustrates the impact of different chemical modifications on their anticancer potential.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Pyrazole Analogs Against Human Cancer Cell Lines
| Compound Class/ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Chloro methyl substituted pyrazole oxime (CF-6) | A-549 (Lung) | 12.5 | Doxorubicin | 0.3 |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon) | 3.12 | N/A | N/A |
| Indole-linked pyrazole (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Indole-linked pyrazole (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Pyrazole linked benzimidazole (29) | U937, K562, HT29, A549 | N/A | N/A | N/A |
| 5-phenyl-1H-pyrazol derivative (30) | WM266 (Melanoma) | 0.19 (BRAF V600E inhibition) | N/A | N/A |
| Oxime-linked pyrazole (10) | A549 (Lung) | 14.5 | N/A | N/A |
| Pyrazole derivative (21) | HCT116 (Colon) | 0.39 ± 0.06 | N/A | N/A |
| Pyrazole derivative (21) | MCF-7 (Breast) | 0.46 ± 0.04 | N/A | N/A |
Note: The data represents a compilation from various studies on different pyrazole analogs to illustrate the therapeutic potential within this class of compounds.[3][4][5][7] N/A indicates data was not available in the cited sources.
Experimental Protocols
The evaluation of anticancer activity is a critical step in assessing the therapeutic potential of these analogs. The MTT assay is a standard colorimetric method used to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[5][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the in vitro cytotoxic activity of pyrazole analogs against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the plates and add 100 µL of the various compound concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing Mechanisms and Workflows
Understanding the molecular targets and the overall drug discovery process is crucial for the development of these analogs. Pyrazole derivatives are known to target various receptors and enzymes involved in cancer, including protein kinases like CDK2, EGFR, and VEGFR-2.[3][5]
Caption: Inhibition of kinase signaling pathways by pyrazole analogs.
The path from initial concept to a potential drug candidate involves a structured workflow, encompassing synthesis, screening, and preclinical evaluation.
Caption: Drug discovery workflow for pyrazole-based analogs.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a clear and compliant disposal plan is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Hazard Profile and Safety Considerations
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][6][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[4][7][8]
-
Environmental Hazards: As a chlorinated organic compound, it may be persistent in the environment and harmful to aquatic life.[2][9]
Due to these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular solid waste.[2][3][9]
II. Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following personal protective equipment is worn:
-
Standard laboratory coat
-
Nitrile gloves (or other chemically resistant gloves)
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] The following steps outline the proper procedure for waste segregation, collection, and storage prior to professional disposal.
Step 1: Waste Segregation
Proper waste segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.[3]
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable waste container.[1]
-
This container should be made of a chemically compatible material.
-
Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound, should also be placed in this designated solid chemical waste container.[1][3]
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a separate, dedicated, and leak-proof liquid waste container.[3]
-
This container must have a secure, tight-fitting lid.
-
As this is a chlorinated compound, it should be collected in a container designated for halogenated organic waste, if your institution's waste management plan requires this separation.[2][10]
-
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful")[1]
-
The date the waste was first added to the container.
Step 3: Rinsate Collection from Empty Containers
Empty containers that once held this compound must be properly managed.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste.[2]
-
For a container to be considered "empty" under federal regulations, specific rinsing procedures may be required. For acutely hazardous waste, this often involves triple rinsing. The rinsate from these procedures must be collected as hazardous waste.[11]
Step 4: Waste Storage
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[1][3]
-
This area should be cool, dry, and away from incompatible materials.[3]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 5: Arranging for Professional Disposal
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[1]
-
Provide a detailed inventory of the waste, including the chemical name and quantity, to the EHS office or the licensed chemical waste disposal contractor.[3]
IV. Summary of Disposal Information
The following table summarizes the key logistical and safety information for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [2][5] |
| Disposal Method | Licensed Professional Waste Disposal Service | [1][3] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [2][3][9] |
| Personal Protective Equipment | Lab coat, chemical-resistant gloves, safety goggles | [1][3][7] |
| Solid Waste Collection | Labeled, sealed, chemically compatible container | [1] |
| Liquid Waste Collection | Labeled, sealed, leak-proof container for halogenated waste | [2][3] |
| Contaminated Materials | Dispose of as solid hazardous waste | [1][3] |
| Waste Storage | Designated, well-ventilated hazardous waste area with secondary containment | [1][3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. biosynth.com [biosynth.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For immediate reference, this guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid. Prioritizing laboratory safety is paramount for all researchers and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile, powder-free gloves | Double gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Body | Laboratory coat or gown | Long-sleeved to cover the wrist and forearm.[1] Consider chemical-resistant materials. |
| Eyes | Safety goggles with side-shields | Provides protection against splashes and airborne particles.[2][3] |
| Face | Face shield | Recommended in addition to goggles when there is a significant risk of splashing.[1][3] |
| Respiratory | N-95 or N-100 respirator | Essential for handling powdered chemicals to prevent inhalation of airborne particles.[1] A chemical cartridge-type respirator may be necessary for large spills.[1] |
| Feet | Closed-toe shoes | Non-slip soles are advisable to prevent slips and falls. |
Operational Plan: A Step-by-Step Approach to Safe Handling
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely working with this compound.
Key Handling Precautions:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4][5]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[4][5]
-
Eye and Skin Contact: Avoid direct contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with plenty of water.[6][7]
-
Ingestion: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Chemical Waste: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Contaminated Materials: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] All contaminated PPE and cleaning materials should be collected in a suitable, closed container for disposal.[4]
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. pppmag.com [pppmag.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
